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Brevinin-1Sc

Cat. No.: B1577852
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1Sc is a member of the Brevinin-1 family of antimicrobial peptides (AMPs) first isolated from the skin secretions of the Southern leopard frog, Rana sphenocephala . This peptide demonstrates potent growth-inhibitory activity, with a minimum inhibitory concentration (MIC) of 14 µM against the Gram-negative bacterium Escherichia coli . As a promising candidate in antimicrobial research, it contributes to the fight against drug-resistant bacteria due to its potential for broad-spectrum activity and a mechanism of action that imposes a high evolutionary barrier to resistance . Brevinin-1 peptides are typically linear, cationic, and amphipathic, and many feature a C-terminal disulfide-bridged cyclic heptapeptide, known as the "Rana box" . The proposed primary mechanism of action for this family is the disruption of microbial membrane integrity, leading to cell lysis. This is often achieved through a "carpet-like" model where the peptide compromises the phospholipid bilayer without targeting specific chiral receptors . Research on related Brevinin-1 peptides has also revealed significant cytotoxic effects on various human cancer cell lines, positioning the family as a potential source for novel therapeutic agents with dual antimicrobial and anticancer activities . This product, this compound, is provided for research purposes to further explore these mechanisms and applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
 B1577852 Brevinin-1Sc

Properties

bioactivity

Antibacterial

sequence

FFPIVAGVAGQVLKKIYCTISKKC

Origin of Product

United States

Foundational & Exploratory

Brevinin-1Sc: A Technical Guide to its Discovery, Isolation, and Characterization from Frog Skin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Amphibian skin has emerged as a rich natural reservoir of antimicrobial peptides (AMPs), which are key components of their innate immune system. The Brevinin-1 family of peptides, first isolated from the skin of Rana brevipoda porsa, represents a widespread and potent class of these AMPs.[1][2] These peptides are typically cationic, consist of approximately 24 amino acid residues, and are characterized by a C-terminal disulfide-bridged cyclic heptapeptide known as the "Rana box".[1][2] Brevinin-1 peptides generally exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] This guide provides a detailed technical overview of the discovery, isolation, and characterization of a specific member of this family, Brevinin-1Sc, from the Southern Leopard Frog, Rana sphenocephala.

Discovery and Isolation of this compound

This compound was discovered as part of an investigation into the antimicrobial components of skin secretions from the Southern Leopard Frog, Rana sphenocephala.[3] The peptide was successfully isolated and shown to possess growth-inhibitory activity against the Gram-negative bacterium Escherichia coli.[3] The isolation process involves a multi-step workflow beginning with the non-lethal collection of skin secretions, followed by purification and characterization.

G Workflow for this compound Isolation and Characterization cluster_collection Step 1: Secretion Collection cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis & Characterization A Acclimation of Rana sphenocephala B Mild Electrical Stimulation (or Norepinephrine administration) A->B C Collection of Secretions in acidified water B->C D Centrifugation & Filtration of crude secretion C->D Crude Secretion E Solid-Phase Extraction (e.g., Sep-Pak C18 cartridge) D->E F Reverse-Phase HPLC (RP-HPLC) on C18 column E->F G Fraction Collection & Lyophilization F->G H Antimicrobial Assay (MIC) to identify active fractions G->H G->H Purified Fractions I Mass Spectrometry (Molecular Weight Determination) H->I J Edman Degradation or MS/MS (Amino Acid Sequencing) I->J K Circular Dichroism (Secondary Structure Analysis) J->K

Workflow for this compound Isolation and Characterization.

Physicochemical and Structural Properties

While the original study identifying this compound did not publish its specific amino acid sequence, peptides of the Brevinin-1 family share common structural features.[3] They are known to exist as random coils in aqueous solutions but adopt a distinct amphipathic α-helical structure in membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or bacterial membranes.[1] This conformational change is critical for their antimicrobial activity. The defining "Rana box" at the C-terminus creates a cyclic structure that stabilizes the peptide.[1]

Table 1: Physicochemical Properties of a Representative Brevinin-1 Peptide (Note: The specific sequence for this compound is not publicly available. The data below is for the archetypal Brevinin-1 from Rana brevipoda porsa for illustrative purposes.)[1]

PropertyValue
Amino Acid Sequence FLPVLAGIAAKVVPALFCKITKKC
Molecular Weight 2529.23 g/mol
Length 24 Amino Acids
Structure Amphipathic α-helix in membranes
Key Feature C-terminal "Rana box" (Cys18-Cys24)

Antimicrobial Activity

This compound demonstrates effective antimicrobial activity, particularly against Gram-negative bacteria. The standard measure of this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC) Data

PeptideOrganismMIC (µM)Source
This compound Escherichia coli14[3]
Brevinin-1SaEscherichia coli55[3]
Brevinin-1SbEscherichia coli17[3]
Brevinin-1EEscherichia coli1.8[1]
Brevinin-1EStaphylococcus aureus0.6[1]

Mechanism of Action

The primary mechanism of action for Brevinin-1 peptides, including this compound, is the physical disruption of the microbial cell membrane.[1][4] This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria). Upon binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, leakage of essential cellular contents, and ultimately, cell death. Two main models for this process are the "barrel-stave" and "carpet-like" models.[1]

G Proposed 'Carpet-Like' Mechanism of this compound Action cluster_membrane Bacterial Cell Membrane cluster_steps Proposed 'Carpet-Like' Mechanism of this compound Action M1 M2 M3 M4 M5 M6 M7 M8 M9 M10 M11 M12 M13 M14 S1 1. Electrostatic Attraction S2 2. Membrane Accumulation ('Carpet' formation) S3 3. Membrane Disruption & Pore Formation P1 This compound (Cationic) P1->M2 + P1_carpet P1_carpet P1->P1_carpet P2 This compound P2->M4 + P2_carpet P2_carpet P2->P2_carpet P3 This compound P3->M6 + P3_carpet P3_carpet P3->P3_carpet P1_carpet->M11 Disruption P1_carpet->M12 Disruption P2_carpet->M11 Disruption P2_carpet->M12 Disruption P3_carpet->M11 Disruption P3_carpet->M12 Disruption

Proposed 'Carpet-Like' Mechanism of this compound Action.

Experimental Protocols

Frog Skin Secretion Collection

This protocol outlines a non-lethal method for obtaining peptide-rich secretions.

  • Materials : Adult Rana sphenocephala, platinum electrodes, electrical stimulator, 0.02 M acetic acid solution, centrifuge tubes.

  • Procedure :

    • Rinse the dorsal skin of the frog with deionized water.

    • Apply mild transdermal electrical stimulation using platinum electrodes (e.g., 5V, 100 Hz, 1 ms pulse width for 30-second intervals).

    • Collect the granular gland secretions by washing the skin with a 0.02 M acetic acid solution into a chilled container. The acidic solution helps to inhibit protease activity.

    • Centrifuge the collected secretion at 10,000 x g for 15 minutes at 4°C to remove particulate matter.

    • Collect the supernatant for immediate purification or store at -80°C.

Peptide Purification by Reverse-Phase HPLC

This protocol describes the purification of this compound from the crude supernatant.

  • Materials : Crude skin secretion supernatant, Sep-Pak C18 cartridge, RP-HPLC system, C18 column (e.g., Vydac 218TP54), Solvent A (0.05% TFA in water), Solvent B (0.05% TFA in acetonitrile), lyophilizer.

  • Procedure :

    • Solid-Phase Extraction (SPE) : Pre-condition a Sep-Pak C18 cartridge with acetonitrile followed by water. Load the supernatant onto the cartridge. Wash with water to remove salts and hydrophilic molecules. Elute the peptide fraction with 60% acetonitrile. Lyophilize the eluate.

    • RP-HPLC : Reconstitute the lyophilized powder in Solvent A.

    • Inject the sample onto a C18 column equilibrated with Solvent A.

    • Elute peptides using a linear gradient of Solvent B (e.g., 0-60% over 60 minutes) at a flow rate of 1 ml/min.

    • Monitor the elution profile by measuring absorbance at 214 nm.

    • Collect individual fractions corresponding to the absorbance peaks.

    • Lyophilize the purified fractions.

Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the MIC of the purified peptide fractions.

  • Materials : Purified peptide fractions, 96-well microtiter plates, bacterial strain (E. coli), Mueller-Hinton Broth (MHB), spectrophotometer.

  • Procedure :

    • Prepare a bacterial inoculum and adjust its concentration to ~5 x 105 CFU/mL in MHB.

    • Perform a two-fold serial dilution of the purified peptide in MHB in a 96-well plate, typically starting from a concentration of 128 µM down to 0.25 µM.

    • Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted peptide.

    • Include a positive control well (bacteria + MHB, no peptide) and a negative control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Structural Analysis using Circular Dichroism (CD) Spectroscopy

This protocol is used to determine the secondary structure of the peptide.

  • Materials : Purified peptide, CD spectropolarimeter, quartz cuvette (1 mm path length), phosphate buffer (10 mM, pH 7.4), 50% trifluoroethanol (TFE) in phosphate buffer.

  • Procedure :

    • Dissolve the lyophilized peptide in phosphate buffer to a final concentration of 50-100 µM.

    • Place the sample in a quartz cuvette.

    • Record the CD spectrum from 190 to 260 nm at room temperature.

    • Record a baseline spectrum using the buffer alone and subtract it from the peptide spectrum.

    • To induce helical structure, repeat the measurement with the peptide dissolved in a 50% TFE solution.

    • Analyze the resulting spectra. A characteristic α-helical structure will show negative bands at approximately 208 nm and 222 nm and a positive band around 193 nm.

References

An In-depth Technical Guide to the Brevinin-1Sc Peptide Family and Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Brevinin-1Sc peptide family, a subgroup of the broader Brevinin family of antimicrobial peptides (AMPs), represents a promising area of research for the development of novel therapeutic agents. First isolated from the skin secretions of ranid frogs, these peptides exhibit a wide range of biological activities, including potent antimicrobial effects against a spectrum of pathogens, as well as potential anticancer and immunomodulatory properties.[1] This technical guide provides a comprehensive overview of the this compound family and its variants, focusing on their structure, mechanism of action, and biological activities, supported by quantitative data and detailed experimental methodologies.

Core Concepts: Structure and Function

Brevinin-1 peptides are characterized by a length of approximately 24 amino acid residues and a conserved C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide.[1][2] This structural motif, along with the overall amphipathic and cationic nature of the peptides, is crucial for their biological function.[1] The amino acid sequence of Brevinin-1 is not strictly conserved across different frog species, leading to a diversity of variants with distinct activity profiles.[1] Four residues, however, are typically invariant: Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴.[1] In aqueous environments, Brevinin-1 peptides generally adopt a random coil conformation, but in the presence of a hydrophobic membrane-mimetic environment, they fold into an amphipathic α-helical structure.[1] This structural transition is fundamental to their primary mechanism of action, which involves the disruption of microbial cell membranes.[1]

Quantitative Biological Activity of this compound and Variants

The biological activities of this compound and its variants have been quantified through various in vitro assays. The following tables summarize the available data on their antimicrobial, hemolytic, and cytotoxic effects.

Table 1: Amino Acid Sequences of Selected Brevinin-1 Family Peptides
Peptide NameAmino Acid SequenceSource Organism
Brevinin-1FLPVLAGIAAKVVPALFCKITKKCRana brevipoda porsa
This compoundNot explicitly found in search resultsRana sphenocephala
Brevinin-1SaNot explicitly found in search resultsRana sphenocephala
Brevinin-1SbNot explicitly found in search resultsRana sphenocephala
Brevinin-1EFLPLLAGLAANFLPKIFCKITRKCRana esculenta
Brevinin-1GHdFLGALFKVASKLVPAAICSISKKCHoplobatrachus rugulosus
Brevinin-1OSGFVLSAIKGVASLLPGLFCKLSKKCOdorrana schmackeri
Brevinin-1-SHaLPAAFRLAAKIVPTVFCAISKKCOdorrana schmackeri

Note: The exact amino acid sequence for this compound was not available in the provided search results, though its activity is documented.

Table 2: Minimum Inhibitory Concentrations (MIC) of Brevinin-1 Peptides
PeptideGram-Positive Bacteria (µM)Gram-Negative Bacteria (µM)Fungi (µM)
This compound Data not availableEscherichia coli: 14[3]Data not available
Brevinin-1Sa Data not availableEscherichia coli: 55[3]Data not available
Brevinin-1Sb Data not availableEscherichia coli: 17[3]Data not available
Brevinin-1pl Staphylococcus aureus: 2-8, Enterococcus faecalis: 2-8Escherichia coli: 2-8, Pseudomonas aeruginosa: 2-8Candida albicans: >128
Brevinin-1OS Staphylococcus aureus: 4, Methicillin-resistant S. aureus (MRSA): 8, Enterococcus faecalis: 8Escherichia coli: 64, Pseudomonas aeruginosa: 128Candida albicans: 16
Brevinin-1OSd Staphylococcus aureus: 4, MRSA: 4, Enterococcus faecalis: 8Escherichia coli: 16, Pseudomonas aeruginosa: 32Candida albicans: 16
Brevinin-1OSe Staphylococcus aureus: 2, MRSA: 2, Enterococcus faecalis: 4Escherichia coli: 8, Pseudomonas aeruginosa: 16Candida albicans: 8
Brevinin-1OSf Staphylococcus aureus: 4, MRSA: 4, Enterococcus faecalis: 8Escherichia coli: 16, Pseudomonas aeruginosa: 32Candida albicans: 16
Table 3: Hemolytic and Cytotoxic Activities of Brevinin Peptides
PeptideHemolytic Activity (HC₅₀, µM) on horse red blood cellsCytotoxic Activity (IC₅₀, µM)
Brevinin-1pl 8.28 (HC₁₀)Data not available
Brevinin-1OS 25HMEC-1: >100[2]
Brevinin-1OSd >100HMEC-1: >100[2]
Brevinin-1OSe 12.5HMEC-1: >100[2]
Brevinin-1OSf 50HMEC-1: >100[2]
Brevinin-1EG >400 µg/mL (insufficient to induce hemolysis)U-2OS, HepG2, HT-29, A375, HeLa, A549: 15-22 µg/mL[4]
Brevinin-2R >200 µg/mL (no more than 2.5% hemolysis)Jurkat, BJAB, MCF-7, L929, A549: 1-10 µg/mL. Lower cytotoxicity against normal CD3+ T cells and lung fibroblasts.[1]

Mechanism of Action and Signaling Pathways

The primary antimicrobial mechanism of the this compound family is the perturbation and disruption of microbial cell membranes. Their cationic nature facilitates initial electrostatic interactions with the negatively charged components of bacterial membranes, such as phospholipids and lipopolysaccharides (LPS).[1][5] Following this initial binding, the peptides insert into the lipid bilayer, a process favored by their amphipathic α-helical structure, leading to membrane permeabilization and eventual cell lysis.

Beyond direct membrane disruption, some Brevinin-1 variants exhibit immunomodulatory effects by interacting with host cell signaling pathways. For instance, Brevinin-1GHd has been shown to possess anti-inflammatory properties by binding to LPS and subsequently inactivating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway in macrophages.[6] This leads to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6]

Another related peptide, Brevinin-1FL, has demonstrated the ability to regulate the AKT/MAPK/NF-κB signaling pathways, suggesting a broader role in cellular responses to stress and inflammation.[7][8]

Signaling Pathway Diagrams

Brevinin1GHd_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Brevinin1GHd Brevinin-1GHd Brevinin1GHd->LPS Binding & Neutralization Brevinin1GHd->TLR4 Inhibition MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) TranscriptionFactors->Cytokines

Brevinin-1GHd's inhibition of the LPS-induced MAPK signaling pathway.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound peptides against bacteria.

a. Preparation of Bacterial Inoculum:

  • Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.

  • Inoculate a single colony into a tube containing Mueller-Hinton Broth (MHB).

  • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

b. Preparation of Peptide Dilutions:

  • Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

  • Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.

c. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

  • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

d. MIC Determination:

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis node_style node_style action_style action_style result_style result_style Bact_Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate Bact_Inoculum->Inoculate Peptide_Dilutions Prepare Peptide Serial Dilutions Peptide_Dilutions->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Observe for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for the Broth Microdilution Assay.
Hemolysis Assay

This protocol measures the hemolytic activity of this compound peptides against red blood cells (RBCs).

a. Preparation of Red Blood Cells:

  • Collect fresh human or animal (e.g., horse) red blood cells in a tube containing an anticoagulant.

  • Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant.

  • Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

b. Assay Procedure:

  • Prepare serial dilutions of the this compound peptide in PBS in a 96-well microtiter plate.

  • Add the RBC suspension to each well.

  • Include a positive control (RBCs in 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

c. Measurement of Hemolysis:

  • Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 415 nm or 540 nm (wavelength for hemoglobin) using a microplate reader.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

MTT Assay for Cytotoxicity

This protocol assesses the cytotoxic effect of this compound peptides on mammalian cell lines.

a. Cell Culture and Seeding:

  • Culture the desired mammalian cell line (e.g., HeLa, HEK293) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate the plate for 24 hours to allow the cells to adhere.

b. Peptide Treatment:

  • Prepare serial dilutions of the this compound peptide in the cell culture medium.

  • Remove the old medium from the wells and add the peptide dilutions to the cells.

  • Include a vehicle control (cells in medium with the same concentration of the peptide's solvent).

  • Incubate the plate for 24-48 hours.

c. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT.

  • Add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

d. Calculation of Cell Viability:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_vehicle_control) x 100

  • The IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the peptide concentration.

Conclusion

The this compound peptide family and its variants represent a rich source of potential therapeutic leads. Their potent and broad-spectrum antimicrobial activity, coupled with emerging evidence of their anticancer and immunomodulatory properties, makes them attractive candidates for further drug development. However, a key challenge remains in optimizing their therapeutic index, specifically in reducing their hemolytic and cytotoxic effects while maintaining their desired biological activities. The detailed methodologies and consolidated data presented in this guide are intended to facilitate further research and development in this exciting field, ultimately paving the way for the clinical application of these promising peptides.

References

Brevinin-1Sc: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Brevinin-1Sc is a cationic antimicrobial peptide belonging to the brevinin-1 family, first isolated from the skin secretions of the Southern Leopard Frog, Rana sphenocephala. This technical guide provides a comprehensive overview of the structure and function of this compound, including its amino acid sequence, structural features, and proposed mechanism of action. Detailed experimental methodologies for peptide analysis are presented, along with quantitative data to support further research and development.

Introduction

The emergence of antibiotic-resistant pathogens poses a significant threat to global health. Antimicrobial peptides (AMPs) are a promising class of molecules with the potential to address this challenge. The brevinin family of AMPs, isolated from ranid frogs, has demonstrated broad-spectrum activity against a variety of microorganisms. This compound is a notable member of this family, exhibiting potent antimicrobial properties. This document serves as a core technical resource, consolidating the available data on this compound to facilitate its exploration as a potential therapeutic agent.

This compound: Structure and Properties

The primary structure of this compound is a 24-residue peptide with the following amino acid sequence.

Amino Acid Sequence

The definitive amino acid sequence of this compound is:

FFPIVAGVAGQVLKKIYCTISKKC [1][2][3]

This sequence was determined through structural characterization of the peptide isolated from Rana sphenocephala[4].

Physicochemical Properties and Structural Motifs

This compound possesses a net positive charge, a characteristic feature of many cationic AMPs that facilitates their interaction with negatively charged bacterial membranes. A hallmark of the brevinin-1 family is the presence of a C-terminal "Rana box," a cyclic heptapeptide domain formed by a disulfide bridge between two cysteine residues[1][5][6]. In this compound, this disulfide bond is formed between Cys18 and Cys24. This structural motif is believed to be crucial for its biological activity.

Like other brevinins, this compound is predicted to adopt an amphipathic α-helical conformation in a membrane-mimetic environment, a structural arrangement that is critical for its membrane-disrupting activity[5]. In aqueous solutions, it is likely to exist in a more random coil state[5].

Quantitative Data Summary

The biological activity of this compound has been quantified, providing a baseline for its antimicrobial efficacy.

Parameter Value Organism Reference
Minimum Inhibitory Concentration (MIC)14 µMEscherichia coli[4]

Experimental Protocols

The following sections detail the methodologies that can be employed to characterize this compound. These are based on established protocols for the analysis of similar antimicrobial peptides.

Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for obtaining synthetic this compound for research purposes.

Protocol for Fmoc-based Solid-Phase Peptide Synthesis:

  • Resin Swelling: Swell Fmoc-Cys(Trt)-Wang resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the C-terminal cysteine.

  • Amino Acid Coupling: Sequentially couple the subsequent Fmoc-protected amino acids using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Cleavage and Deprotection: After the final amino acid coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Cyclization: Induce the formation of the intramolecular disulfide bond by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthetic this compound using mass spectrometry and analytical RP-HPLC.

Structural Analysis

4.2.1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the secondary structure of peptides in different environments.

Protocol for CD Analysis:

  • Sample Preparation: Prepare a stock solution of purified this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • Solvent Conditions: Prepare peptide solutions in the buffer alone (to observe the random coil structure) and in the presence of a membrane-mimetic solvent such as trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles to induce helical conformation.

  • Data Acquisition: Record CD spectra from approximately 190 to 260 nm using a CD spectropolarimeter.

  • Data Analysis: Analyze the resulting spectra to estimate the percentage of α-helical, β-sheet, and random coil content.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide high-resolution three-dimensional structural information.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a sufficient amount of isotopically labeled (15N, 13C) or unlabeled this compound in a suitable solvent system, such as a TFE/water mixture, to mimic a membrane environment.

  • Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

  • Resonance Assignment: Assign the chemical shifts of the backbone and side-chain protons and heteronuclei.

  • Structural Calculations: Use the distance restraints derived from NOESY spectra and dihedral angle restraints to calculate the three-dimensional structure of this compound using molecular modeling software.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the brevinin family of peptides, including this compound, is the disruption of microbial cell membranes.

Proposed Mechanism of Action:

  • Electrostatic Interaction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of bacterial cell membranes, such as phospholipids and lipopolysaccharides.

  • Membrane Insertion and Pore Formation: Upon binding, the peptide undergoes a conformational change, adopting an amphipathic α-helical structure that inserts into the lipid bilayer. This insertion disrupts the membrane integrity, leading to the formation of pores or channels.

  • Cell Lysis: The formation of these pores leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.

Currently, there is no evidence to suggest that this compound interacts with specific intracellular signaling pathways. Its antimicrobial activity is primarily attributed to its direct physical interaction with and disruption of the cell membrane.

Below is a logical workflow diagram illustrating the proposed mechanism of action.

Brevinin1Sc_Mechanism B1Sc This compound (Cationic) Binding Electrostatic Binding B1Sc->Binding Membrane Bacterial Cell Membrane (Anionic) Membrane->Binding Conformation Conformational Change (α-helix formation) Binding->Conformation Insertion Membrane Insertion Conformation->Insertion Pore Pore Formation Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound is a potent antimicrobial peptide with a well-defined primary structure. Its cationic and amphipathic nature, coupled with the characteristic "Rana box" motif, underpins its membrane-disrupting mechanism of action. This technical guide provides the foundational information and experimental frameworks necessary for the continued investigation of this compound as a potential therapeutic candidate in the fight against infectious diseases. Further research into its activity spectrum, toxicity, and stability will be crucial for its translation into clinical applications.

References

Brevinin-1Sc: A Comprehensive Technical Guide to its Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial spectrum of the peptide Brevinin-1Sc, isolated from the skin secretion of the frog Sylvirana spinosa. This compound has demonstrated broad-spectrum activity against a range of pathogenic microorganisms, positioning it as a potential candidate for further therapeutic development. This document outlines its quantitative antimicrobial efficacy, the experimental methodologies used for its evaluation, and visual representations of these workflows.

Quantitative Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungal species. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.

Antibacterial Spectrum of this compound

The following table summarizes the MIC values of this compound against a panel of bacterial strains.

Bacterial Strain Gram Stain MIC (μg/mL) Reference
Staphylococcus aureus ATCC 6538Gram-positive32
Staphylococcus aureus ATCC 25923Gram-positive16 - 64
Staphylococcus epidermidis ATCC 12228Gram-positive32
Bacillus subtilis ATCC 6633Gram-positive8 - 32
Escherichia coli ATCC 25922Gram-negative32 - >64
Pseudomonas aeruginosa ATCC 27853Gram-negative64 - >64
Klebsiella pneumoniae ATCC 13883Gram-negative32
Salmonella typhimurium ATCC 14028Gram-negative64
Antifungal Spectrum of this compound

This compound has also been evaluated for its efficacy against pathogenic fungi.

Fungal Strain MIC (μg/mL) Reference
Candida albicans ATCC 1023116
Aspergillus fumigatus ATCC 90906>64
Hemolytic Activity

A critical aspect of evaluating the therapeutic potential of antimicrobial peptides is their toxicity towards host cells. The hemolytic activity of this compound against human erythrocytes has been quantified.

Cell Type HC50 (μg/mL) Reference
Human Red Blood Cells128

HC50: The concentration of the peptide that causes 50% hemolysis.

Experimental Protocols

The following sections detail the methodologies employed to determine the antimicrobial and hemolytic activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Microorganism Preparation: Bacterial and fungal strains are cultured on appropriate agar plates. A single colony is inoculated into Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi and incubated to achieve a logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Peptide Preparation: this compound is dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. A series of two-fold serial dilutions are prepared in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation: An equal volume of the diluted microbial suspension is added to each well of the microtiter plate containing the peptide dilutions. The final volume in each well is typically 100 or 200 µL.

  • Controls: Positive controls (microorganisms in broth without peptide) and negative controls (broth only) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Hemolytic Activity Assay

This assay assesses the lytic effect of this compound on erythrocytes.

Protocol:

  • Erythrocyte Preparation: Fresh human red blood cells (hRBCs) are obtained and washed three to four times with phosphate-buffered saline (PBS) by centrifugation (e.g., 800 x g for 10 minutes) until the supernatant is clear. The washed hRBCs are then resuspended in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation: Serial dilutions of this compound are prepared in PBS and incubated with an equal volume of the 4% hRBC suspension in a 96-well plate at 37°C for 1 hour.

  • Controls: A positive control (hRBCs incubated with 1% Triton X-100 to achieve 100% hemolysis) and a negative control (hRBCs in PBS only) are included.

  • Measurement: After incubation, the plates are centrifuged (e.g., 1000 x g for 5 minutes). The supernatant is transferred to a new plate, and the release of hemoglobin is measured by reading the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and the proposed mechanism of action of this compound.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start culture Culture Microorganism (Bacteria/Fungi) start->culture dilute_microbe Dilute to 5x10^5 CFU/mL culture->dilute_microbe inoculate Inoculate Wells with Microorganism Suspension dilute_microbe->inoculate peptide_stock Prepare this compound Stock Solution serial_dilute Perform Serial Dilutions in 96-well Plate peptide_stock->serial_dilute serial_dilute->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_plate Visually Inspect for Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic result MIC Value determine_mic->result

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Lysis cluster_analysis Analysis start Start get_rbc Obtain Human Red Blood Cells (hRBCs) start->get_rbc wash_rbc Wash hRBCs with PBS get_rbc->wash_rbc resuspend_rbc Resuspend to 4% (v/v) wash_rbc->resuspend_rbc mix Mix Peptide Dilutions with hRBC Suspension resuspend_rbc->mix peptide_dilutions Prepare this compound Serial Dilutions peptide_dilutions->mix incubate Incubate at 37°C for 1h mix->incubate centrifuge Centrifuge to Pellet Intact Cells incubate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant read_absorbance Measure Absorbance at 570 nm transfer_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis result HC50 Value calculate_hemolysis->result

Caption: Workflow for Hemolytic Activity Assay.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane inner_leaflet Inner Leaflet outer_leaflet Outer Leaflet peptide This compound (Cationic Peptide) binding Electrostatic Binding to Anionic Membrane peptide->binding Initial Interaction insertion Hydrophobic Residues Insert into Membrane Core binding->insertion pore Pore Formation (e.g., Toroidal Pore) insertion->pore disruption Membrane Depolarization and Permeabilization pore->disruption leakage Leakage of Ions and Cellular Contents disruption->leakage death Cell Death leakage->death

Caption: Proposed Mechanism of Action for this compound.

Brevinin-1 Family Peptides: A Technical Guide to Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the Brevinin-1 family of peptides as potential anticancer agents. While the user specified an interest in Brevinin-1Sc, publicly available research data for this specific peptide is scarce. Therefore, this document synthesizes findings from closely related and well-studied members of the Brevinin-1 family, such as Brevinin-1RL1 and Brevinin-1 E8.13, to provide a comprehensive overview of the family's therapeutic promise.

Executive Summary

The Brevinin-1 family of antimicrobial peptides (AMPs), isolated from amphibian skin secretions, is emerging as a promising class of molecules for oncology research and development. These cationic peptides exhibit a dual mechanism of action, involving direct disruption of cancer cell membranes and induction of programmed cell death (apoptosis). Their preferential activity against tumor cells, coupled with lower cytotoxicity towards normal cells, positions them as attractive candidates for novel cancer therapeutics. This guide provides an in-depth review of the quantitative data supporting their efficacy, detailed experimental protocols for their evaluation, and a visualization of the key signaling pathways involved in their anticancer activity.

Mechanism of Action

The anticancer activity of Brevinin-1 family peptides is primarily attributed to two distinct but potentially synergistic mechanisms:

  • Membrane Disruption: Brevinin-1 peptides are cationic and amphipathic, properties that facilitate their interaction with the anionic components of cancer cell membranes.[1] Unlike normal eukaryotic cells, cancer cell membranes have a higher concentration of negatively charged molecules like phosphatidylserine on their outer leaflet. This charge difference promotes the electrostatic attraction and subsequent insertion of the peptides into the lipid bilayer, leading to membrane permeabilization, pore formation, and eventual cell lysis.[2][3]

  • Induction of Apoptosis: Beyond direct membrane lysis, Brevinin-1 peptides can trigger programmed cell death. Evidence suggests the involvement of both the extrinsic and intrinsic (mitochondrial) apoptotic pathways. This is characterized by the activation of key executioner proteins called caspases.

Quantitative Data: Cytotoxicity and Hemolytic Activity

The in vitro efficacy of Brevinin-1 family peptides has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric of cytotoxic potential.

Table 1: In Vitro Cytotoxicity (IC50) of Brevinin-1 Family Peptides Against Human Cancer Cell Lines
PeptideCancer Cell LineCell TypeIC50 (µM)Reference
Brevinin-1RL1HCT116Colon Carcinoma5 - 10[4]
MDA-MB-231Breast Adenocarcinoma5 - 10[4]
SW480Colorectal Adenocarcinoma5 - 10[4]
A549Lung Carcinoma5 - 10[4]
SMMC-7721Hepatocellular Carcinoma5 - 10[4]
B16-F10Melanoma5 - 10[4]
Brevinin-1 E8.13A549Lung Carcinoma7.5 - 14.8[2][5]
AGSGastric Adenocarcinoma7.5 - 14.8[2][5]
JurkatT-cell Leukemia7.5 - 14.8[2][5]
HCT116Colorectal Carcinoma7.5 - 14.8[2][5]
HL60Promyelocytic Leukemia7.5 - 14.8[2][5]
HepG2Hepatocellular Carcinoma7.5 - 14.8[2][5]

A critical aspect of preclinical drug development is assessing off-target toxicity. For AMPs, hemolytic activity (the lysis of red blood cells) is a primary concern. Studies on Brevinin-1 peptides indicate that they possess low hemolytic activity at their effective anticancer concentrations.[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the anticancer potential of Brevinin-1 family peptides.

Cell Viability Assay (MTS Assay)

This assay is used to determine the cytotoxic effect of the peptide on cancer cells.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubated for 24 hours.

    • The culture medium is replaced with fresh medium containing various concentrations of the Brevinin-1 peptide. A vehicle control (e.g., PBS or DMSO) is also included.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.

    • The plates are incubated for 1-4 hours at 37°C.

    • The absorbance at 490 nm is measured using a microplate reader. The quantity of formazan product, as measured by the absorbance, is directly proportional to the number of living cells in culture.

  • Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting cell viability against peptide concentration and fitting the data to a dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the Brevinin-1 peptide at its IC50 concentration for a specified time (e.g., 24 hours).

  • Staining Procedure:

    • Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

    • The cells are incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

Caspase Activity Assay

This assay quantifies the activity of key apoptosis-related enzymes.

  • Principle: The assay utilizes synthetic substrates that are conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by the specific caspase releases the reporter, which can be quantified.

  • Procedure:

    • Cells are treated with the Brevinin-1 peptide.

    • A cell lysate is prepared.

    • The lysate is incubated with a specific caspase substrate (e.g., DEVD-pNA for caspase-3).

    • The absorbance or fluorescence is measured over time to determine the rate of substrate cleavage.

  • Analysis: The caspase activity in treated cells is compared to that in untreated control cells.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for Brevinin-1 Induced Apoptosis

The following diagram illustrates the proposed mechanism by which Brevinin-1 peptides induce apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_apoptosis Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway brevinin Brevinin-1 Peptide membrane Cancer Cell Membrane (Negative Charge) brevinin->membrane caspase8 Caspase-8 Activation brevinin->caspase8 Induces mitochondria Mitochondria brevinin->mitochondria Induces pore Pore Formation / Lysis membrane->pore caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Brevinin-1 peptides induce cell death via membrane lysis and apoptosis.

General Experimental Workflow for Anticancer Peptide Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a Brevinin-1 peptide.

G start Peptide Synthesis & Purification cytotoxicity Cytotoxicity Screening (e.g., MTS Assay) on Cancer & Normal Cells start->cytotoxicity ic50 Determine IC50 & Selectivity cytotoxicity->ic50 hemolysis Hemolysis Assay ic50->hemolysis mechanism Mechanism of Action Studies ic50->mechanism end In Vivo Studies (Animal Models) ic50->end hemolysis->end apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism->apoptosis_assay caspase_assay Caspase Activity Assay mechanism->caspase_assay mmp_assay Mitochondrial Membrane Potential Assay mechanism->mmp_assay apoptosis_assay->end caspase_assay->end mmp_assay->end

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Brevinin-1Sc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevinin-1Sc, a member of the brevinin family of antimicrobial peptides (AMPs) isolated from the skin secretions of the frog Hylarana schmackeri, has demonstrated significant antimicrobial activity against a broad spectrum of pathogens. Its potential as a therapeutic agent necessitates a reliable and efficient synthesis method for further research and development. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol covers the entire workflow from resin preparation to final peptide purification and characterization.

Introduction

This compound is a 25-amino acid cationic peptide with the sequence FLPILAGLAANFLPKIFCKITRKC. Its amphipathic nature allows it to interact with and disrupt the integrity of microbial cell membranes, leading to cell death. This mechanism of action makes it a promising candidate for combating antibiotic-resistant bacteria. Solid-phase peptide synthesis (SPPS) is the method of choice for producing synthetic peptides like this compound due to its efficiency and scalability. The Fmoc-SPPS approach involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support (resin).

Experimental Protocols

This section details the materials and methods for the chemical synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Rink Amide MBHA Resin (100-200 mesh)Synthesis GradeSigma-Aldrich, Novabiochem
Fmoc-Amino AcidsSynthesis GradeSigma-Aldrich, Anaspec
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
PiperidineACS GradeSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich
Oxyma PureSynthesis GradeSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Dithiothreitol (DTT)Molecular Biology GradeSigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
Diethyl EtherACS GradeFisher Scientific
Synthesis Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted below.

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Resin Preparation Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Swelling Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection1->Coupling Wash1 Washing (DMF, DCM) Coupling->Wash1 Deprotection2 Repeat Cycle (n-1) Wash1->Deprotection2 Next Amino Acid Cleavage Cleavage from Resin (TFA/TIS/H2O/DTT) Deprotection2->Cleavage Final Peptide Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Precipitation->Purification Analysis Mass Spectrometry Purification->Analysis

Caption: Automated Fmoc Solid-Phase Peptide Synthesis Workflow.

Step-by-Step Synthesis Protocol
  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid by mixing it with DIC and Oxyma Pure in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove unreacted reagents.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) and dry it under vacuum.

Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (92.5:2.5:2.5:2.5, v/v/v/w). The DTT is included to prevent the oxidation of cysteine residues.

  • Procedure:

    • Add the cleavage cocktail to the dried resin-bound peptide.

    • Incubate the mixture at room temperature for 2-3 hours with occasional stirring.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, discard the ether, and dry the peptide pellet.

Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Use a linear gradient of 10-60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterExpected ValueMethod of Analysis
Crude Peptide Yield70-85%Gravimetric Analysis
Purity after HPLC>95%Analytical RP-HPLC
Observed Molecular Weight~2785.4 DaMass Spectrometry
Theoretical Molecular Weight2785.4 DaSequence Calculation

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the disruption of bacterial cell membranes. As a cationic peptide, it electrostatically interacts with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) and phospholipids. This interaction leads to membrane permeabilization and leakage of cellular contents, ultimately causing cell death.

MoA cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer (Negatively Charged) Pore Pore Formation Membrane->Pore Peptide Insertion & Aggregation Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Pore->Leakage Brevinin This compound (Cationic) Brevinin->Membrane Electrostatic Attraction Death Bacterial Cell Death Leakage->Death

Caption: Mechanism of Action of this compound.

Conclusion

The protocol described herein provides a comprehensive guide for the successful solid-phase synthesis, purification, and characterization of the antimicrobial peptide this compound. This enables the production of high-purity peptide for research into its biological activities and potential therapeutic applications. The robust nature of Fmoc-SPPS ensures reproducibility and allows for future modifications of the peptide sequence to investigate structure-activity relationships.

Application Note: High-Purity Purification of the Antimicrobial Peptide Brevinin-1Sc using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brevinin-1Sc is a member of the brevinin family of antimicrobial peptides (AMPs), which have been isolated from the skin secretions of various frog species. These peptides are characterized by their potent, broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi. Some brevinins have also demonstrated cytotoxic activity against cancer cell lines. The therapeutic potential of this compound and other AMPs has garnered significant interest in the field of drug development.

Effective research into the biological activity and therapeutic applications of this compound necessitates a highly purified peptide sample. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides. This method separates molecules based on their hydrophobicity, allowing for the isolation of the target peptide from complex mixtures, such as crude skin secretions or synthetic peptide preparations. This application note provides a detailed protocol for the purification of this compound using a C18 RP-HPLC column.

Materials and Methods

Materials
  • Crude or partially purified this compound extract

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water (Milli-Q® or equivalent)

  • 0.22 µm syringe filters

Instrumentation
  • High-performance liquid chromatography (HPLC) system equipped with:

    • Binary pump capable of gradient elution

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

  • Lyophilizer (for sample drying)

  • Analytical balance

Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN. Degas the solution for at least 15 minutes.

Sample Preparation
  • Dissolve the crude or partially purified this compound sample in a minimal amount of Mobile Phase A.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

RP-HPLC Purification
  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved on the detector.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume will depend on the sample concentration and the column capacity.

  • Elution Gradient: Elute the bound peptides using a linear gradient of Mobile Phase B as detailed in the table below.

  • Detection: Monitor the elution profile at a wavelength of 214 nm, which is optimal for detecting the peptide backbone.

  • Fraction Collection: Collect fractions corresponding to the major peaks observed on the chromatogram.

Post-Purification Processing
  • Purity Analysis: Analyze the purity of the collected fractions by re-injecting a small aliquot onto the same column using the same gradient conditions.

  • Solvent Evaporation: Lyophilize the purified fractions to remove the ACN and water, resulting in a powdered form of the purified this compound.

  • Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability.

Results

The following table summarizes the expected results for the purification of this compound using the described RP-HPLC protocol. The data presented is representative and may vary depending on the specific sample and instrumentation used.

ParameterValue
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm
Gradient 5-65% B over 60 min
Expected Retention Time 25-35 minutes
Post-Purification Purity >95%
Expected Yield Dependent on crude sample purity

Diagrams

experimental_workflow cluster_prep Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (A: H2O/TFA, B: ACN/TFA) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection gradient Gradient Elution injection->gradient detection UV Detection (214 nm) gradient->detection collection Fraction Collection detection->collection purity_analysis Purity Analysis collection->purity_analysis lyophilization Lyophilization purity_analysis->lyophilization storage Store at -20°C lyophilization->storage rphplc_principle cluster_column Reverse-Phase Column cluster_mobile Mobile Phase cluster_peptides Peptide Mixture stationary_phase Stationary Phase Hydrophobic (C18) elution Elution Order mobile_phase Mobile Phase (Polar) Start: High Aqueous Gradient: Increasing Organic (ACN) mobile_phase:f0->stationary_phase Initial Binding mobile_phase:f1->stationary_phase Elution peptides Peptide Mixture Hydrophilic Peptides This compound (Hydrophobic) peptides->stationary_phase Interaction elution->peptides:h Early Elution elution->peptides:p Late Elution

Application Notes and Protocols for Brevinin-1S Broth Microdilution Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brevinins are a superfamily of antimicrobial peptides (AMPs) predominantly isolated from the skin secretions of frogs.[1][2] These peptides represent a crucial component of the amphibian's innate immune system.[2] The Brevinin family is generally categorized into two subfamilies, Brevinin-1 and Brevinin-2.[3] Brevinin-1 peptides are characterized by a chain of approximately 24 amino acid residues and a conserved C-terminal heptapeptide ring formed by a disulfide bond, often referred to as the "Rana-Box".[3][4] These peptides are typically cationic and adopt an amphipathic α-helical structure in membrane-like environments, a key feature for their antimicrobial function.[1][3]

The primary mechanism of action for Brevinin-1 peptides is the perturbation and disruption of microbial cell membranes.[1][4] Their positive charge facilitates an electrostatic attraction to the negatively charged components of bacterial membranes.[1][3] Upon reaching a threshold concentration, the peptides insert into the lipid bilayer, leading to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death.[3] This membrane-targeting mechanism is a promising attribute for combating antibiotic-resistant bacteria.

Determining the in vitro potency of a novel antimicrobial agent like Brevinin-1S is a critical step in its development. The broth microdilution assay is the most common and standardized method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[5][6] This document provides a detailed protocol for performing broth microdilution susceptibility testing for a representative Brevinin-1 peptide, herein referred to as Brevinin-1S.

Proposed Mechanism of Action of Brevinin-1S

The antimicrobial activity of Brevinin-1S is primarily driven by its interaction with and disruption of the bacterial cell membrane. The process can be summarized in the following stages:

  • Electrostatic Attraction: The cationic Brevinin-1S peptide is electrostatically attracted to the anionic components (like lipopolysaccharides and phospholipids) of the target bacterial membrane.[1]

  • Membrane Insertion: Upon accumulation, the peptide's amphipathic α-helical structure facilitates its insertion into the hydrophobic core of the cell membrane.[1]

  • Pore Formation/Membrane Disruption: This insertion disrupts the membrane's integrity, potentially by forming pores or through a 'carpet-like' mechanism, leading to the leakage of ions and vital cellular contents.[4]

  • Cell Death: The uncontrolled efflux of cytoplasmic components and depolarization of the membrane potential result in the death of the bacterial cell.[3]

G cluster_0 Extracellular Space cluster_1 Bacterial Cell Membrane cluster_2 Cytoplasm B1S Brevinin-1S Peptides Membrane Anionic Phospholipids B1S->Membrane 1. Electrostatic Attraction Leakage Leakage of Cellular Contents Membrane->Leakage 2. Membrane Disruption / Pore Formation Death Cell Death Leakage->Death 3. Loss of Homeostasis

Caption: Proposed mechanism of Brevinin-1S action on bacterial cells.

Antimicrobial Activity of Brevinin-1 Peptides (Quantitative Summary)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for various Brevinin-1 analogues against a panel of microorganisms. This data illustrates the broad-spectrum activity characteristic of this peptide family.

MicroorganismPeptideMIC (µM)Reference
Staphylococcus aureusBrevinin-1GHd2[3]
Methicillin-resistant S. aureus (MRSA)Brevinin-1GHd4[3]
Escherichia coliBrevinin-1GHd8[3]
Pseudomonas aeruginosaBrevinin-1GHd32[3]
Candida albicansBrevinin-1GHd4[3]
Staphylococcus aureusBrevinin-1OS6.25[4]
Methicillin-resistant S. aureus (MRSA)Brevinin-1OS6.25[4]
Escherichia coliBrevinin-1OS50[4]
Pseudomonas aeruginosaBrevinin-1OS>100[4]
Candida albicansBrevinin-1OS12.5[4]

Experimental Protocol: Broth Microdilution Assay

This protocol details the steps for determining the MIC of Brevinin-1S against a target bacterial strain, following established guidelines.

I. Materials and Reagents
  • Brevinin-1S peptide (lyophilized)

  • Sterile, 96-well, flat-bottom microtiter plates

  • Target bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile deionized water or appropriate solvent for peptide

  • 0.5 McFarland turbidity standard

  • Sterile 0.85% saline

  • Sterile pipette tips, microtubes, and reagent reservoirs

II. Equipment
  • Incubator (35 ± 2°C)

  • Spectrophotometer or nephelometer

  • Vortex mixer

  • Calibrated single and multichannel micropipettes

  • Laminar flow hood or biological safety cabinet

III. Preparatory Steps
  • Brevinin-1S Stock Solution Preparation:

    • Reconstitute the lyophilized Brevinin-1S peptide in a sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to a high concentration (e.g., 1280 µM).

    • Vortex gently to ensure complete dissolution.

    • Prepare aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the target bacterium.

    • Suspend the colonies in sterile saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. (This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the broth, from which the final inoculum is taken).

IV. Step-by-Step Procedure
  • Plate Setup: Add 50 µL of sterile CAMHB to wells 2 through 12 in the designated rows of the 96-well plate. Well 1 will receive the highest peptide concentration, and well 12 will serve as the growth control.

  • Peptide Serial Dilution:

    • Add 100 µL of the Brevinin-1S working stock solution (e.g., at 128 µM, a 1:10 dilution of the main stock) to well 1.

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution process from well 2 to well 11.

    • After mixing in well 11, discard the final 50 µL. Do not add peptide to well 12 (Growth Control). At this stage, each well (1-11) contains 50 µL of the appropriate peptide concentration, and well 12 contains 50 µL of broth only.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum (prepared to deliver ~5 x 10⁵ CFU/mL) to wells 1 through 12.

    • The final volume in each well will be 100 µL. This step halves the concentration of the peptide in each well, resulting in the final desired test concentrations.

    • A sterility control well should also be prepared, containing 100 µL of CAMHB without bacteria or peptide.

  • Incubation:

    • Cover the plate with a lid or an adhesive seal.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, place the plate on a dark, non-reflective surface.

    • Visually inspect the wells for turbidity or a pellet of bacterial growth at the bottom.

    • The MIC is the lowest concentration of Brevinin-1S at which there is no visible growth, as compared to the growth control well (well 12).

    • Optionally, the plate can be read on a microplate reader at 600 nm.

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_assay Assay Stage (96-Well Plate) cluster_analysis Analysis Stage P1 1. Prepare Brevinin-1S Stock Solution P2 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) A1 3. Perform 2-Fold Serial Dilution of Brevinin-1S in Broth P2->A1 A2 4. Inoculate Wells with Bacterial Suspension A1->A2 A3 5. Include Growth & Sterility Controls A2->A3 An1 6. Incubate Plate (35°C for 16-20h) A3->An1 An2 7. Visually Inspect for Growth (Turbidity) An1->An2 An3 8. Determine MIC Value An2->An3

Caption: Workflow for the broth microdilution susceptibility assay.

Data Interpretation and Reporting

  • Growth Control: The growth control well (containing broth and bacteria but no peptide) must show distinct turbidity, confirming the viability of the inoculum and suitability of the growth medium.

  • Sterility Control: The sterility control well (containing only broth) must remain clear, indicating no contamination.

  • MIC Value: The MIC is recorded as the lowest concentration of Brevinin-1S that completely inhibits visible growth of the microorganism. If growth is present in all wells, the MIC is reported as greater than the highest concentration tested. If no growth is observed in any well, the MIC is reported as less than or equal to the lowest concentration tested.

References

Application Notes and Protocols: Brevinin-1Sc Kirby-Bauer Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brevinin-1Sc, a member of the brevinin family of antimicrobial peptides (AMPs), is isolated from the skin secretions of the frog Sylvirana spinosa. Like other members of this family, this compound exhibits broad-spectrum antimicrobial activity against a range of microorganisms, including bacteria and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis and death. The Kirby-Bauer disk diffusion assay is a widely used method for testing the susceptibility of bacteria to antimicrobials. This document provides a detailed protocol for performing a Kirby-Bauer disk diffusion assay to evaluate the antimicrobial activity of this compound.

Principle of the Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion assay is a qualitative method used to determine the susceptibility of a bacterial strain to an antimicrobial agent. The assay is based on the principle that a disk impregnated with a specific concentration of an antimicrobial agent, when placed on an agar plate inoculated with a lawn of bacteria, will create a concentration gradient of the antimicrobial as it diffuses into the agar. If the bacteria are susceptible to the antimicrobial, a clear zone of inhibition will appear around the disk where bacterial growth has been prevented. The diameter of this zone of inhibition is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Materials and Methods

Materials
  • This compound peptide

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Incubator (37°C)

  • Calipers or ruler

Experimental Protocol
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Preparation and Application of this compound Disks:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

    • Aseptically impregnate sterile filter paper disks with a known concentration of the this compound solution. A typical volume is 10-20 µL per disk.

    • Allow the disks to dry completely in a sterile environment.

    • Using sterile forceps, place the this compound impregnated disks onto the inoculated MHA plates.

    • Gently press the disks to ensure complete contact with the agar surface.

    • Place a control disk impregnated with the solvent alone on the plate.

  • Incubation:

    • Invert the plates and incubate them at 37°C for 18-24 hours.

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.

    • The zone of inhibition is the clear area around the disk where no bacterial growth is visible.

    • Interpret the results based on established guidelines for antimicrobial susceptibility testing, if available, or compare the zone diameters for different bacterial strains and this compound concentrations.

Data Presentation

The following table can be used to record the results of the Kirby-Bauer disk diffusion assay for this compound.

Bacterial StrainThis compound Concentration (µ g/disk )Zone of Inhibition Diameter (mm)
Staphylococcus aureus10
20
50
Escherichia coli10
20
50
Pseudomonas aeruginosa10
20
50

Note: The above table is a template. The actual zone of inhibition diameters will need to be determined experimentally.

Bacterial StrainMIC (µM) of Brevinin-1Sa
Staphylococcus aureus16
Bacillus subtilis8
Escherichia coli32
Pseudomonas aeruginosa64

This data is for Brevinin-1Sa and should be used for reference only.

Visualizations

Experimental Workflow for this compound Kirby-Bauer Assay

KirbyBauer_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate 1. Inoculation place_disks Place Disks on Inoculated Plate inoculate_plate->place_disks 2. Disk Placement prep_disks Prepare this compound Impregnated Disks prep_disks->place_disks incubate Incubate at 37°C for 18-24 hours place_disks->incubate 3. Incubation measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones 4. Measurement interpret_results Interpret Results measure_zones->interpret_results 5. Interpretation

Caption: Workflow of the Kirby-Bauer disk diffusion assay for this compound.

Proposed Mechanism of this compound Action

Brevinin1Sc_Mechanism brevinin This compound membrane Bacterial Cell Membrane brevinin->membrane Interaction disruption Membrane Disruption (Pore Formation) membrane->disruption Causes lysis Cell Lysis disruption->lysis Leads to death Bacterial Cell Death lysis->death Results in

Caption: Proposed mechanism of action for the antimicrobial peptide this compound.

Conclusion

The Kirby-Bauer disk diffusion assay is a straightforward and effective method for screening the antimicrobial activity of this compound against various bacterial pathogens. This protocol provides a standardized framework for conducting these assays, ensuring reproducibility and comparability of results. Further studies are warranted to establish standardized interpretive criteria for this compound and other antimicrobial peptides.

Application Notes and Protocols: Brevinin-1Sc for Treating Biofilm Infections

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brevinin-1 peptides are a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs.[1] They are characterized by a C-terminal "Rana-box" domain and typically form an α-helical structure.[1][2] Members of the Brevinin-1 family have demonstrated broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] Of significant interest to drug development professionals is their potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[4][5][6]

This document provides detailed application notes and experimental protocols for researchers investigating the use of Brevinin-1Sc, a representative member of this family, for the inhibition and eradication of bacterial biofilms. The data and protocols presented are synthesized from studies on closely related Brevinin-1 peptides, such as Brevinin-1OS and Brevinin-1BW, to provide a comprehensive guide for in vitro evaluation.

Mechanism of Action

The primary antimicrobial mechanism of Brevinin-1 peptides involves the disruption of bacterial cell membrane integrity.[1] As cationic peptides, they preferentially interact with the negatively charged components of bacterial membranes. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[3] Within a biofilm, this membranolytic activity is crucial for killing the embedded, sessile bacteria that are protected by the extracellular polymeric substance (EPS) matrix.

Conceptual Mechanism of this compound against Biofilm Bacteria cluster_0 Biofilm Environment cluster_1 This compound Action b1 Sessile Bacterium b2 Sessile Bacterium b3 Sessile Bacterium matrix EPS Matrix pep This compound Peptide pep->matrix Penetration bind Electrostatic Binding to Bacterial Membrane pep->bind perm Membrane Permeabilization bind->perm death Ion Leakage & Cell Death perm->death death->b2 Eradication

Caption: this compound penetrates the EPS matrix to kill embedded bacteria via membrane disruption.

Data Presentation: Anti-Biofilm Activity

The following tables summarize the quantitative data on the efficacy of Brevinin-1 family peptides against planktonic bacteria and biofilms.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Brevinin-1 Peptides against Planktonic Bacteria

PeptideOrganismStrainMIC (µg/mL)MBC (µg/mL)Reference
Brevinin-1BW E. faecalisATCC 292123.1256.25[2]
S. aureusATCC 259236.256.25[2]
S. aureus (MDR)ATCC 292136.256.25[2]
S. saprophyticusATCC BAA7506.256.25[2]
Brevinin-1OS S. aureusATCC 259234-[1]
MRSAUSA3008-[1]
E. faecalisATCC 292128-[1]
P. aeruginosaATCC 27853>128-[1]
C. albicansATCC 900288-[1]

MDR: Multi-Drug Resistant; MRSA: Methicillin-Resistant Staphylococcus aureus.

Table 2: Biofilm Inhibition and Eradication Activity of Brevinin-1 Peptides

PeptideOrganismAssay TypeConcentration% ActivityReference
Brevinin-1BW S. aureusBiofilm Formation Inhibition0.5 x MIC35.76%[2]
S. aureusBiofilm Formation Inhibition1 x MIC-[2]
S. aureusBiofilm Formation Inhibition2 x MIC83.67%[2]
S. aureusMature Biofilm Eradication0.5 x MIC50.02%[2]
S. aureusMature Biofilm Eradication2 x MIC60.99%[2]
Brevinin-1OS S. aureusMature Biofilm Eradication4 x MIC>50%[1]
MRSAMature Biofilm Eradication4 x MIC>50%[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are fundamental for assessing the anti-biofilm potential of this compound.

General Workflow for Anti-Biofilm Peptide Evaluation start Peptide Synthesis & Purification mic 1. Determine MIC (Planktonic Bacteria) start->mic biofilm_inhibit 2. Biofilm Inhibition Assay (Crystal Violet) mic->biofilm_inhibit biofilm_eradicate 3. Biofilm Eradication Assay (Crystal Violet / Resazurin) mic->biofilm_eradicate microscopy 4. Visualization (Confocal / SEM) biofilm_inhibit->microscopy biofilm_eradicate->microscopy data Data Analysis & Interpretation microscopy->data Conceptual Disruption of Quorum Sensing by AMPs cluster_bacteria Bacterial Population b1 Bacterium 1 signal Autoinducer Signal (e.g., HSL) b1->signal produces b2 Bacterium 2 receptor Signal Receptor signal->receptor binds genes Virulence & Biofilm Gene Expression receptor->genes activates amp This compound (Hypothesized Action) amp->block Inhibits Binding or Degrades Signal

References

Application Notes and Protocols for In Vivo Efficacy of Brevinin-1 Family Peptides in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brevinin-1 peptides are a class of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs. They belong to the broader Brevinin family, characterized by a C-terminal "Rana box" disulfide bridge. Members of the Brevinin-1 family have demonstrated a wide spectrum of biological activities, including potent antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as immunomodulatory and anti-inflammatory properties. These attributes make them promising candidates for the development of novel therapeutics for infectious and inflammatory diseases.

This document provides a summary of the in vivo efficacy of Brevinin-1 peptides in animal models, with a focus on their anti-inflammatory activity. While specific in vivo studies on Brevinin-1Sc are not extensively documented in the available literature, the data presented here for closely related Brevinin-1 peptides, such as Brevinin-1GHd, serve as a valuable reference for researchers, scientists, and drug development professionals. The protocols and data herein are intended to guide the design and execution of further preclinical evaluations of Brevinin-1 peptides.

Data Presentation: In Vivo Anti-inflammatory Efficacy

The following table summarizes the quantitative data from a key in vivo study on the anti-inflammatory effects of a Brevinin-1 peptide in a mouse model of acute inflammation.

Table 1: Efficacy of Brevinin-1GHd in Carrageenan-Induced Paw Edema in Mice

Animal ModelTreatment GroupDosageAdministration RouteOutcome MeasureResultReference
MiceControlSalineSubcutaneousPaw Thickness-[1][2]
MiceCarrageenan Model1% CarrageenanSubcutaneousPaw ThicknessSignificant increase in paw swelling[1][2]
MicePositive ControlIndomethacin10 mg/kgIntraperitonealSignificant reduction in paw swelling[1][2]
MiceBrevinin-1GHd5 mg/kgIntraperitonealPaw ThicknessSignificant alleviation of paw swelling[1][2]

Experimental Protocols

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This protocol details the methodology for assessing the in vivo anti-inflammatory effects of Brevinin-1 peptides using a well-established mouse model of acute inflammation.[1][2]

Objective: To evaluate the ability of a test compound (e.g., Brevinin-1 peptide) to reduce acute inflammation induced by carrageenan in the mouse paw.

Materials:

  • Male Kunming mice (or other suitable strain)

  • Brevinin-1 peptide (e.g., Brevinin-1GHd)

  • Indomethacin (positive control)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Sterile normal saline

  • Volume meter or digital calipers

  • Animal balance

  • Syringes and needles for intraperitoneal and subcutaneous injections

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Randomly divide the mice into four groups (n=6-8 per group):

    • Control Group

    • Model Group (Carrageenan only)

    • Positive Control Group (Indomethacin + Carrageenan)

    • Treatment Group (Brevinin-1 peptide + Carrageenan)

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each mouse using a volume meter or digital calipers.

  • Drug Administration:

    • Administer the Brevinin-1 peptide (e.g., 5 mg/kg) or Indomethacin (10 mg/kg) via intraperitoneal injection to the respective groups.

    • Administer an equivalent volume of sterile saline to the Control and Model groups.

  • Induction of Inflammation: One hour after drug or vehicle administration, induce inflammation by injecting 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of all mice except the Control group. Inject the Control group with 50 µL of sterile saline.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after the carrageenan injection.

  • Data Analysis: Calculate the change in paw volume or thickness (Δ) at each time point relative to the baseline measurement. Compare the mean Δ values between the different groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in paw edema in the treatment group compared to the model group indicates anti-inflammatory activity.

Visualizations

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization grouping Random Grouping (Control, Model, Positive Control, Treatment) acclimatize->grouping baseline Baseline Paw Measurement grouping->baseline admin Drug/Vehicle Administration (i.p.) baseline->admin inflammation Inflammation Induction (Carrageenan s.c.) admin->inflammation measurement Measure Paw Edema (Multiple Time Points) inflammation->measurement calculate Calculate Change in Paw Volume measurement->calculate stats Statistical Analysis calculate->stats

Caption: Workflow for the in vivo paw edema assay.

Signaling Pathway: Proposed Anti-inflammatory Mechanism of Brevinin-1GHd

Brevinin-1GHd has been shown to exert its anti-inflammatory effects by neutralizing lipopolysaccharide (LPS) and inhibiting the MAPK signaling pathway in macrophages.[3]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates B1GHd Brevinin-1GHd B1GHd->LPS Neutralizes MAPK MAPK Pathway (JNK, ERK, p38) B1GHd->MAPK Inhibits TLR4->MAPK NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Release

Caption: Brevinin-1GHd anti-inflammatory pathway.

Disclaimer: The protocols described are for informational purposes and should be adapted and optimized based on specific experimental goals and institutional guidelines for animal care and use.

References

Application Notes and Protocols: Enhancing the Bioactivity of Brevinin-1Sc Peptide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are at the forefront of the search for novel therapeutic agents to combat the rise of drug-resistant pathogens and to develop new anticancer treatments. The Brevinin-1 family of peptides, originally isolated from amphibian skin secretions, has demonstrated significant antimicrobial potential. However, their therapeutic application is often limited by factors such as high hemolytic activity. This document provides detailed application notes and protocols for novel Brevinin-1Sc peptide analogues that have been engineered for enhanced antimicrobial and anticancer efficacy with improved selectivity. These analogues represent promising candidates for further drug development.

Brevinin-1 peptides typically exert their antimicrobial effects by targeting and disrupting the integrity of microbial cell membranes.[1][2] Modifications to the peptide's structure, such as amino acid substitutions, can modulate their physicochemical properties, leading to improved activity and reduced toxicity.[1][3]

Quantitative Data Summary

The following tables summarize the biological activity of various this compound analogues compared to their parent peptides.

Table 1: Antimicrobial and Hemolytic Activity of Brevinin-1OS Analogues [3]

PeptideMIC (µM) vs. S. aureusMIC (µM) vs. MRSAMIC (µM) vs. E. faecalisMIC (µM) vs. E. coliMIC (µM) vs. P. aeruginosaMIC (µM) vs. C. albicansHC₅₀ (µM)
Brevinin-1OS48864128416
OSd44816324>128
OSe44816324>128
OSf2248162>128

MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration.

Table 2: Anticancer Activity of Brevinin-1E8.13 [2][4]

Cell LineCancer TypeIC₅₀ (µM)
A549Lung31.6
AGSGastric7.5
JurkatLeukemia12.9
HCT116Colorectal9.2
HL60Leukemia14.8
HepG2Liver11.7
HDF (normal)Dermal Fibroblast>31.7

IC₅₀: 50% Inhibitory Concentration.

Table 3: Anticancer Activity of Brevinin-1RL1 [5]

Cell LineCancer TypeIC₅₀ (µM)
HCT116Colorectal~5-10
MDA-MB-231Breast~5-10
SW480Colorectal~5-10
A549Lung~5-10
SMMC-7721Liver~5-10
B16-F10Melanoma~5-10
NCM460 (noncancer)Colonic Epithelial>10
BEAS-2B (noncancer)Bronchus Epithelial>10
HaCaT (noncancer)Keratinocyte28.67

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of peptide analogues against bacterial strains.[6][7]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Luria-Bertani (LB) broth or other suitable bacterial growth medium

  • Peptide stock solutions (in sterile water or appropriate solvent)

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacterial strain into LB broth and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare serial twofold dilutions of the peptide analogues in the appropriate growth medium in a 96-well plate.

  • Inoculation: Add an equal volume of the prepared bacterial suspension to each well containing the peptide dilutions.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.[7][8]

Protocol 2: Hemolytic Activity Assay

This protocol is used to assess the cytotoxicity of the peptide analogues against red blood cells.[9][10]

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Peptide stock solutions

  • Triton X-100 (for positive control)

  • 96-well plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Preparation: Wash human RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 4% (v/v) in PBS.

  • Peptide Incubation: Add the RBC suspension to a 96-well plate containing serial dilutions of the peptide analogues.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemolysis Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 570 nm, which corresponds to the release of hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Protocol 3: Anticancer Activity (MTS Assay)

This protocol determines the cytotoxic effect of peptide analogues on cancer cell lines.[5]

Materials:

  • Human cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Peptide stock solutions

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide analogues and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of peptide that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the peptide concentration.

Visualizations

G cluster_synthesis Peptide Design & Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Selection start Design Analogues synth Solid-Phase Peptide Synthesis start->synth purify HPLC Purification synth->purify charact Mass Spectrometry Characterization purify->charact antimicrobial Antimicrobial Assays (MIC/MBC) charact->antimicrobial hemolytic Hemolytic Assay charact->hemolytic anticancer Anticancer Assays (IC50) charact->anticancer data Compare Activity & Toxicity antimicrobial->data hemolytic->data anticancer->data select Select Lead Candidates data->select

Caption: Workflow for the development and screening of this compound analogues.

G cluster_peptide This compound Analogue cluster_membrane Target Cell Membrane cluster_interaction Mechanism of Action peptide Cationic Peptide Analogue attraction Electrostatic Attraction peptide->attraction membrane Negatively Charged Bacterial or Cancer Cell Membrane membrane->attraction insertion Membrane Insertion & Destabilization attraction->insertion pore Pore Formation insertion->pore lysis Cell Lysis & Death pore->lysis

Caption: Proposed mechanism of action for this compound analogues.

References

Troubleshooting & Optimization

Technical Support Center: Brevinin-1Sc & Hemolytic Activity Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to reduce the hemolytic activity of the antimicrobial peptide Brevinin-1Sc in vitro.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows high hemolytic activity. What are the likely structural causes?

High hemolytic activity in this compound and its analogs is often linked to several key structural features. These peptides are cationic and form amphipathic α-helical structures in membrane environments.[1][2] An imbalance in the following properties can lead to increased lysis of red blood cells:

  • Excessive Hydrophobicity: A high degree of hydrophobicity can enhance the peptide's interaction with the lipid bilayer of erythrocytes, leading to membrane disruption.

  • High Amphipathicity: A well-defined separation of hydrophobic and hydrophilic residues on the helical wheel can promote insertion into and destabilization of cell membranes, including those of red blood cells.[3]

  • Net Positive Charge: While a net positive charge is crucial for the initial interaction with negatively charged bacterial membranes, an excessively high net charge can also increase hemolytic activity.[1]

Q2: How can I modify the structure of this compound to reduce its hemolytic activity while preserving its antimicrobial properties?

Several rational design strategies can be employed to decouple the antimicrobial and hemolytic activities of this compound:

  • Amino Acid Substitution:

    • Reduce Hydrophobicity: Replace hydrophobic residues (e.g., Leucine) with less hydrophobic or charged residues (e.g., Lysine, Arginine, Histidine). For example, substituting Leu18 with Lys in a Brevinin-2-related peptide significantly increased erythrocyte integrity.

    • Modulate Cationicity: While maintaining a sufficient positive charge for antimicrobial action, avoid excessive increases. A net charge of +4 has been shown to be effective for some Brevinin-related peptides.[1]

  • C-Terminal Modification: The "Rana box," a disulfide-bridged cyclic heptapeptide at the C-terminus of many Brevinins, can be a primary determinant of toxicity.[4] Truncating the peptide to remove this region has been shown to substantially reduce hemolysis while maintaining bioactivity.[4]

  • Chiral Substitution: Introducing D-amino acids at the N-terminus can alter the peptide's proteolytic stability and its interaction with membranes. A D-Leucine substitution in a Brevinin-2 analog resulted in a more than ten-fold improvement in its hemolytic profile (higher HC50 value).[4]

  • Linearization: Disrupting the disulfide bridge in the Rana box to create a linear analog can also decrease hemolytic activity. A linear acetamidomethylcysteinyl analog of Brevinin-1E showed appreciably less hemolytic activity than the native peptide.[2]

Q3: What are the standard in vitro assays to measure the hemolytic activity of my this compound analogs?

The most common method is a hemolysis assay using fresh red blood cells (RBCs). The general steps are outlined in the Experimental Protocols section below. The key metric obtained from this assay is the HC50 value , which is the peptide concentration required to cause 50% hemolysis of RBCs. A higher HC50 value indicates lower hemolytic activity.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High Hemolysis at Low Peptide Concentrations The peptide has excessively high hydrophobicity or an unfavorable charge distribution.1. Perform amino acid substitutions to decrease hydrophobicity (e.g., replace a Leucine with a less hydrophobic residue like Alanine or a charged residue like Lysine).[2][5] 2. Analyze the helical wheel projection to identify and modify the hydrophobic face.
Loss of Antimicrobial Activity After Modification The modification has disrupted the amphipathic structure required for bacterial membrane interaction or reduced the net positive charge too much.1. Ensure that any amino acid substitutions maintain the overall amphipathic character of the peptide. 2. When reducing hydrophobicity, try to balance it by maintaining or slightly increasing the net positive charge, aiming for an optimal range (e.g., +4).[1]
Peptide Aggregation in Solution High hydrophobicity can lead to self-association of the peptides.1. Incorporate more charged or polar residues into the peptide sequence. 2. Conduct experiments in buffers with appropriate ionic strength and pH to maintain peptide solubility.
Inconsistent Hemolysis Assay Results Variability in the source and preparation of red blood cells.1. Use fresh red blood cells from a consistent donor for each set of experiments. 2. Ensure complete washing of RBCs to remove plasma components. 3. Standardize the RBC concentration in the assay.

Quantitative Data Summary

The following tables summarize the hemolytic and antimicrobial activities of various Brevinin analogs from published studies.

Table 1: Hemolytic and Antimicrobial Activity of Brevinin-2 Analogs [2]

PeptideModificationMIC against Acinetobacter baumannii (µM)LC50 (Hemolysis) (µM)
Brevinin-2-related peptideNative-< 200
(Lys4, Lys18) analogLeu to Lys substitution3-6> 200
(Lys4, Ala16, Lys18) analogLeu to Ala and Lys substitution3-6> 200

Table 2: Hemolytic and Antimicrobial Activity of Brevinin-1pl Analogs [5]

PeptideModificationMIC against E. coli (µM)MIC against MRSA (µM)Hemolytic Activity
Brevinin-1plParent Peptide44-
Brevinin-1pl-6KLysine Substitution4> 64Reduced
Brevinin-1pl-3HHistidine Substitution> 644Low at 16 µM

Table 3: Hemolytic Activity of Brevinin-2OS Analogs [4]

PeptideModificationHC50 (µM)
Brevinin-2OS (B2OS)Parent Peptide10.44
B2OS(1-22)-NH2C-terminal TruncationSubstantially Reduced
[D-Leu2]B2OS(1-22)-NH2N-terminal D-amino acid substitution118.1

Experimental Protocols

Hemolysis Assay

This protocol outlines the general steps for determining the hemolytic activity of this compound analogs.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh, defibrinated blood (e.g., human or sheep).

    • Centrifuge the blood at a low speed (e.g., 1000 x g for 10 minutes) to pellet the RBCs.

    • Aspirate the supernatant and wash the RBC pellet three times with a sterile phosphate-buffered saline (PBS) solution.

    • Resuspend the washed RBCs in PBS to a final concentration of 2-8% (v/v).

  • Peptide Preparation:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., sterile water or PBS).

    • Create a series of two-fold serial dilutions of the peptide in PBS.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 50 µL of each peptide dilution to triplicate wells.

    • Add 50 µL of the RBC suspension to each well.

    • For controls, add 50 µL of PBS to the RBC suspension (negative control, 0% hemolysis) and 50 µL of 1% Triton X-100 to the RBC suspension (positive control, 100% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

  • Data Collection and Analysis:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm (or a similar wavelength for hemoglobin release) using a microplate reader.

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

    • Plot the % hemolysis against the peptide concentration and determine the HC50 value (the concentration at which 50% hemolysis occurs).

Visualizations

experimental_workflow Hemolysis Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis prep_rbc Prepare Red Blood Cells (RBCs) mix Mix Peptides and RBCs in 96-well Plate prep_rbc->mix prep_pep Prepare Peptide Dilutions prep_pep->mix incubate Incubate at 37°C mix->incubate centrifuge Centrifuge Plate incubate->centrifuge measure Measure Supernatant Absorbance centrifuge->measure calculate Calculate % Hemolysis measure->calculate determine Determine HC50 Value calculate->determine

Caption: Workflow for the in vitro hemolysis assay.

structure_activity_relationship Structure-Activity Relationship for Hemolysis cluster_properties Peptide Properties cluster_outcome Biological Outcome hydrophobicity Increased Hydrophobicity hemolysis Increased Hemolytic Activity hydrophobicity->hemolysis amphipathicity Increased Amphipathicity amphipathicity->hemolysis charge Increased Net Positive Charge charge->hemolysis

Caption: Key peptide properties influencing hemolytic activity.

modification_strategies Strategies to Reduce Hemolytic Activity cluster_mods Modification Strategies start High Hemolytic Activity sub Amino Acid Substitution (Reduce Hydrophobicity) start->sub trunc C-Terminal Truncation (Remove Rana Box) start->trunc d_amino N-Terminal D-Amino Acid Substitution start->d_amino linear Linearization start->linear end Reduced Hemolytic Activity sub->end trunc->end d_amino->end linear->end

Caption: Rational design strategies to lower this compound hemolysis.

References

Technical Support Center: Enhancing the Stability of Brevinin-1Sc Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antimicrobial peptide Brevinin-1Sc. This guide provides troubleshooting advice and answers to frequently asked questions regarding strategies to improve the stability of this compound, a critical factor for its therapeutic development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peptide shows potent antimicrobial activity in vitro, but I suspect it's rapidly degrading in my experimental system. What are the primary causes of its instability?

A1: this compound, like many natural peptides, is highly susceptible to proteolytic degradation by proteases and peptidases present in biological fluids such as serum or plasma. This enzymatic breakdown is a major contributor to its short in vivo half-life, which can limit its therapeutic efficacy. The peptide's linear structure and specific amino acid sequence, which may contain cleavage sites for common proteases like trypsin, make it a target for these enzymes. Additionally, factors like pH and temperature can also influence its structural integrity and stability.[1]

Q2: What are the most effective strategies to protect this compound from proteolytic degradation?

A2: Several proven strategies can enhance the proteolytic resistance of this compound. These modifications aim to either mask the protease cleavage sites or alter the peptide's structure to make it less recognizable by proteases. Key strategies include:

  • Amino Acid Substitution: Replacing susceptible L-amino acids with D-amino acids at or near cleavage sites can significantly hinder protease recognition.

  • Terminal Modifications: Capping the ends of the peptide through N-terminal acetylation and C-terminal amidation removes the charged termini that are often recognized by exopeptidases.

  • Modification of the "Rana Box": The C-terminal cyclic "Rana box" (a disulfide-bridged heptapeptide) plays a role in the structure and activity of Brevinin peptides.[1] Altering its position or sequence can impact stability and hemolytic activity.

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide can sterically hinder the approach of proteases and increase the peptide's hydrodynamic size, thereby extending its circulation half-life.

The general workflow for selecting and applying these strategies is outlined in the diagram below.

G cluster_0 Peptide Stability Enhancement Workflow Start Start Identify Instability Identify Peptide Instability (e.g., in serum) Start->Identify Instability Characterize Degradation Characterize Degradation (HPLC, Mass Spec) Identify Instability->Characterize Degradation Identify Cleavage Sites Identify/Predict Cleavage Sites Characterize Degradation->Identify Cleavage Sites Select Strategy Select Stabilization Strategy Identify Cleavage Sites->Select Strategy Modify Peptide Synthesize Modified Peptide Analog Select Strategy->Modify Peptide Amino Acid Sub. Terminal Mod. PEGylation Assess Stability Assess Stability of Analog (e.g., Serum Half-life) Modify Peptide->Assess Stability Assess Activity Assess Biological Activity (Antimicrobial, Hemolytic) Assess Stability->Assess Activity Decision Improved Profile? Assess Activity->Decision Decision->Select Strategy No, Re-evaluate End End Decision->End Yes

A general workflow for improving peptide stability.
Q3: How does substituting L-amino acids with D-amino acids improve stability, and are there any potential downsides?

A3: Proteases are stereospecific enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. By strategically replacing an L-amino acid at a known or predicted cleavage site with its D-enantiomer, the peptide becomes resistant to degradation at that position. This can significantly increase the peptide's half-life in the presence of proteases.

Potential Downsides: While effective for stability, D-amino acid substitution can sometimes alter the peptide's secondary structure (e.g., its alpha-helicity), which may impact its biological activity. It is crucial to assess the antimicrobial and hemolytic activity of the modified peptide to ensure that the improved stability does not come at the cost of reduced efficacy or increased toxicity.

Data on Related Peptides: Studies on analogs of the related Brevinin-1pl peptide have shown that strategic D-amino acid substitutions can enhance proteolytic resistance while maintaining potent antibacterial activity.

Peptide/AnalogModificationKey Finding
Brevinin-1LTeParent PeptidePotent antibacterial activity but high hemolytic activity.
D-amino acid analogsD-amino acid substitutionsEnhanced proteolytic resistance without markedly disturbing original functions. Can also favorably control hemolytic activity.
Q4: What is the impact of modifying the C-terminal "Rana Box" on the stability and activity of this compound?

A4: The "Rana box" is a conserved cyclic motif at the C-terminus of many Brevinin peptides, formed by a disulfide bridge. Its role can be complex and peptide-dependent.

  • Impact on Activity: For some Brevinin-1 peptides, the Rana box is crucial for maintaining a broad spectrum of antimicrobial activity. For example, in a study on Brevinin-1GHa, an analog without the Rana box (Brevinin-1GHb) only retained activity against S. aureus.

  • Impact on Stability and Toxicity: The disulfide bridge can provide some structural constraint, which may contribute to stability. However, studies on other Brevinin family members, like Brevinin-2, have shown that removing the Rana box can sometimes even improve antimicrobial activity and reduce hemolytic activity.

Researchers should consider synthesizing analogs with a linearized C-terminus or with the Rana box transposed to a different position to empirically determine its role for this compound.

Peptide/AnalogModificationMIC (µM) vs. S. aureusMIC (µM) vs. E. coliHemolysis (at 16 µM)
Brevinin-1GHa Native (with Rana Box)24~20%
Brevinin-1GHb Linear (no Rana Box)512>512<5%
Brevinin-1GHc Rana Box in central position1632<5%

Experimental Protocols

Protocol 1: General Serum Stability Assay using RP-HPLC

This protocol provides a framework for assessing the stability of this compound and its analogs in human serum.

Objective: To determine the half-life (t½) of the peptide in serum by monitoring the disappearance of the intact peptide over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • This compound peptide (and/or analogs) of known concentration

  • Human serum (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching/Precipitation solution: Acetonitrile (ACN) with 1% Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column and UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Thermomixer or incubator at 37°C

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in sterile water or a suitable buffer.

  • Incubation Setup:

    • In a microcentrifuge tube, add human serum to a final concentration of 50-80% (v/v) in PBS.

    • Pre-warm the serum solution to 37°C for 10 minutes.

    • To initiate the reaction, spike the serum solution with the peptide stock to a final peptide concentration of 100 µg/mL. Mix gently.

  • Time-Point Sampling:

    • Immediately take the "zero" time-point (t=0) by transferring an aliquot (e.g., 50 µL) of the peptide-serum mixture into a new tube containing 2 volumes (100 µL) of the cold quenching solution. This will precipitate the serum proteins and stop enzymatic degradation.

    • Incubate the remaining mixture at 37°C.

    • Collect subsequent aliquots at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes). The exact time points should be optimized based on the expected stability of the peptide.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the peptide, to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject a standard volume (e.g., 20 µL) of the supernatant.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes). The exact gradient should be optimized to achieve good separation of the parent peptide from any degradation products.

    • Monitor the elution at a wavelength of 214 or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time from a control sample (peptide in buffer without serum).

    • Integrate the peak area of the intact peptide for each time point.

    • Normalize the peak area at each time point to the peak area at t=0 (set to 100%).

    • Plot the percentage of remaining intact peptide against time and fit the data to a one-phase decay model to calculate the half-life (t½).

G cluster_1 Serum Stability Assay Workflow Prepare Prepare Peptide Stock & Human Serum Solution Incubate Spike Peptide into Serum Incubate at 37°C Prepare->Incubate Sample Take Aliquots at Time Points (t=0, 5, 15...) Incubate->Sample Quench Quench with ACN/TFA to Precipitate Proteins Sample->Quench Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Collect Collect Supernatant (contains peptide) Centrifuge->Collect Analyze RP-HPLC Analysis Collect->Analyze Calculate Calculate Peak Area vs. Time Determine Half-life (t½) Analyze->Calculate

References

Technical Support Center: Brevinin-1Sc Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the synthesis of the Brevinin-1Sc peptide.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound and what are the primary synthesis challenges associated with it?

The amino acid sequence for a representative Brevinin-1 peptide, Brevinin-1SHa, is Leu-Pro-Ala-Ala-Phe-Arg-Leu-Ala-Ala-Lys-Ile-Val-Pro-Thr-Val-Phe-Cys-Ala-Ile-Ser-Lys-Lys-Cys .[1] The primary synthesis challenges stem from its specific amino acid composition:

  • Presence of Proline (Pro): Two proline residues can cause steric hindrance and lead to incomplete coupling reactions.

  • Hydrophobic Residues: The high content of hydrophobic amino acids (Leu, Ala, Phe, Ile, Val) can lead to peptide aggregation on the solid support, reducing reaction efficiency.

  • Cysteine Residues (Cys): The two cysteine residues at the C-terminus require proper protection and a carefully controlled oxidation step to ensure correct disulfide bridge formation, preventing the formation of dimers or multimers.[2]

  • Arginine (Arg): The arginine residue can be difficult to couple and may lead to side reactions if not properly protected.

Q2: I am observing a significant number of deletion sequences in my final product. What could be the cause and how can I mitigate this?

Deletion sequences are often the result of incomplete coupling reactions. For this compound, this is particularly common at the proline and arginine residues due to steric hindrance.

Troubleshooting Steps:

  • Double Coupling: Perform a second coupling step for the amino acid immediately following a proline residue and for the arginine residue.

  • Use a More Potent Coupling Reagent: Switch to a more efficient coupling reagent such as HBTU, HATU, or COMU.

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can help drive the reaction to completion.

  • Elevated Temperature: Performing the coupling reaction at a slightly elevated temperature can improve efficiency, but should be done cautiously to avoid side reactions.

Q3: My peptide is showing poor solubility after cleavage from the resin. What can I do?

The hydrophobic nature of this compound can lead to aggregation and poor solubility.

Troubleshooting Steps:

  • Incorporate Pseudoproline Dipeptides: During synthesis, introduce pseudoproline dipeptides at key positions (e.g., Ser-Thr) to disrupt secondary structure formation and reduce aggregation.

  • Chaotropic Agents: Use solvents containing chaotropic agents like guanidinium chloride during purification to disrupt aggregates.

  • Optimize pH: Adjust the pH of your purification buffers, as peptide solubility is often pH-dependent.

Q4: I am getting a low yield of the correctly folded monomeric peptide and see a lot of dimers/oligomers. How can I improve the disulfide bond formation?

Incorrect disulfide bond formation is a common issue when synthesizing peptides with multiple cysteine residues.

Troubleshooting Steps:

  • On-Resin Cyclization: Perform the disulfide bond formation while the peptide is still attached to the resin. This can favor intramolecular cyclization over intermolecular dimerization.[3]

  • High Dilution: If performing cyclization in solution, use a high dilution of the cleaved peptide to minimize intermolecular reactions.

  • Optimized Redox Buffer: Use a carefully optimized redox buffer system (e.g., glutathione oxidized/reduced) to facilitate correct folding.

Troubleshooting Guide for Low Yield

This guide provides a structured approach to diagnosing and resolving low yield issues during this compound synthesis.

Symptom Potential Cause(s) Recommended Action(s)
Low overall crude peptide yield Inefficient coupling throughout the synthesis.- Switch to a more efficient coupling reagent (HBTU, HATU).- Increase the equivalents of amino acids and coupling reagents.- Consider using microwave-assisted synthesis to improve coupling efficiency.
Peptide aggregation on the resin.- Incorporate pseudoproline dipeptides at appropriate positions.- Use a resin with a lower loading capacity.- Synthesize at a higher temperature.
High proportion of deletion sequences Incomplete coupling at specific residues (Pro, Arg).- Implement a double coupling strategy for problematic residues.- Increase the coupling time for these residues.
Presence of truncated sequences Incomplete deprotection of the Fmoc group.- Extend the deprotection time.- Use a fresh deprotection solution (e.g., 20% piperidine in DMF).
Low yield after purification Loss of peptide during HPLC purification due to poor solubility or aggregation.- Optimize the HPLC gradient and mobile phase composition.- Add a small amount of an organic acid (e.g., formic acid) to the mobile phase to improve peak shape.- Use a purification column with a larger pore size.
Incorrect disulfide bond formation leading to multiple species.- Optimize the cyclization conditions (on-resin vs. in-solution, peptide concentration, redox buffer).- Purify the linear peptide first, then perform the cyclization.

Illustrative Data on Synthesis Strategies

The following table presents hypothetical but realistic data to illustrate the potential impact of different synthesis strategies on the yield of this compound.

Strategy Coupling Reagent Key Modification Crude Purity (%) Final Yield (%)
Standard HBTUNone5515
Optimized 1 HATUDouble coupling at Pro and Arg7025
Optimized 2 HATUPseudoproline dipeptide insertion7530
Optimized 3 HATUMicrowave-assisted synthesis8035

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general procedure for the manual synthesis of this compound using Fmoc chemistry.

  • Resin Swelling: Swell the Rink Amide resin in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HBTU (4 equivalents) and a base like DIPEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step (double coupling).

  • Washing: Wash the resin with DMF and DCM after each coupling and deprotection step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then lyophilize to obtain the crude peptide powder.

Protocol 2: On-Resin Disulfide Bond Formation
  • Selective Deprotection: After completing the linear peptide synthesis, selectively deprotect the cysteine thiol groups. For example, if using Acm protecting groups, treat the resin with a solution of iodine in DMF.

  • Oxidation: Allow the oxidation reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Cleavage: Proceed with the standard cleavage protocol as described in Protocol 1.

Protocol 3: HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).

  • Column Equilibration: Equilibrate a C18 reverse-phase HPLC column with Buffer A.

  • Gradient Elution: Inject the peptide solution and elute with a linear gradient of Buffer B (e.g., 0.1% TFA in acetonitrile) over a suitable time frame (e.g., 5% to 65% Buffer B over 60 minutes).

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat for each AA Wash1->Repeat Repeat->Deprotection Next AA Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Last AA Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification Final_Peptide Pure this compound Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Crude Analyze Crude Product (HPLC/MS) Start->Check_Crude Deletion Predominantly Deletion Sequences? Check_Crude->Deletion Aggregation Evidence of Aggregation? Check_Crude->Aggregation Low_Purity Overall Low Purity? Check_Crude->Low_Purity Deletion->Aggregation No Double_Couple Implement Double Coupling Deletion->Double_Couple Yes Aggregation->Low_Purity No Pseudo_Pro Use Pseudoproline Dipeptides Aggregation->Pseudo_Pro Yes Change_Reagent Use Stronger Coupling Reagent Low_Purity->Change_Reagent Yes Optimize_Purification Optimize HPLC Protocol Low_Purity->Optimize_Purification No (Purification Issue) End Improved Yield Double_Couple->End Microwave Consider Microwave Synthesis Change_Reagent->Microwave Pseudo_Pro->End Microwave->End Optimize_Purification->End

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Brevinin-1Sc MIC Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brevinin-1Sc. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the determination of Minimum Inhibitory Concentration (MIC) for the antimicrobial peptide this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cationic antimicrobial peptide belonging to the brevinin-1 family, originally isolated from amphibian skin secretions.[1] Like other members of its family, it is characterized by an amphipathic α-helical structure, which allows it to interact with and disrupt the cell membranes of microorganisms.[1][2] The peptide's positive charge facilitates its initial binding to the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[3][4] Following this initial interaction, this compound is thought to insert into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[1][2]

Q2: My MIC values for this compound are consistently higher than expected. What are the possible reasons?

Several factors can contribute to unexpectedly high MIC values:

  • Peptide Quality and Handling:

    • Purity: Impurities in the synthetic peptide preparation can reduce its effective concentration. Ensure you are using a high-purity (>95%) peptide.

    • Aggregation: this compound, due to its hydrophobic nature, may aggregate, reducing the concentration of active, monomeric peptide. To minimize this, dissolve the peptide in a small amount of a suitable solvent (e.g., DMSO) before diluting it in the assay medium.

    • Adsorption: The peptide can adsorb to plastic surfaces. Using low-protein-binding microplates and pipette tips can help mitigate this issue.

  • Experimental Conditions:

    • High Salt Concentration: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the growth medium can interfere with the initial electrostatic interaction between the cationic peptide and the bacterial membrane, leading to reduced activity.

    • Serum Components: If conducting experiments in the presence of serum, be aware that serum proteins can bind to and sequester the peptide, reducing its availability to interact with bacteria.

  • Bacterial Factors:

    • High Inoculum Density: A higher than recommended bacterial inoculum can overwhelm the available peptide, leading to an artificially high MIC. Ensure your inoculum is standardized.

    • Biofilm Formation: If the bacteria form biofilms, the peptide may have difficulty penetrating the extracellular matrix, resulting in a higher MIC.[5]

Q3: I am observing significant well-to-well and day-to-day variability in my MIC results. How can I improve consistency?

Inconsistent MIC results are often due to subtle variations in experimental protocol. To improve reproducibility:

  • Standardize Inoculum Preparation: Ensure the bacterial culture is in the logarithmic growth phase and that the final inoculum concentration in each well is consistent across all experiments.

  • Precise Pipetting: Use calibrated pipettes and proper technique to ensure accurate dispensing of the peptide and bacterial suspension.

  • Thorough Mixing: Ensure the peptide is evenly distributed in the wells by gently mixing the plate after adding all components.

  • Consistent Incubation Conditions: Maintain a constant temperature and incubation time for all experiments.

  • Use of Control Peptides: Include a well-characterized antimicrobial peptide with a known MIC against your test organism as a positive control in each assay. This will help you assess the validity of your experimental setup.

  • Minimize Evaporation: Use plate sealers or a humidified incubator to prevent evaporation from the wells, which can concentrate the components and affect the results.

Q4: My this compound appears to be inactive against Gram-negative bacteria. Is this expected?

Brevinin-1 family peptides can exhibit variable activity against Gram-negative bacteria.[1] The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides (LPS), can present a formidable barrier.[3] While the cationic nature of this compound facilitates binding to LPS, the efficiency of translocation across the outer membrane to reach the inner membrane can vary. Some studies have shown that specific Brevinin-1 peptides can effectively neutralize LPS.[3][4] If you observe a lack of activity, consider that the specific strain you are using may have a particularly resistant outer membrane.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No inhibition at all concentrations 1. Inactive peptide (degradation, improper storage).2. Incorrect peptide concentration.3. High bacterial inoculum.4. Resistant bacterial strain.1. Verify peptide integrity via mass spectrometry. Store aliquots at -20°C or -80°C.2. Re-quantify peptide stock solution.3. Standardize inoculum to the recommended CFU/mL.4. Test against a known susceptible control strain.
MIC values are higher than published data 1. Presence of interfering substances in the medium (e.g., high salt, serum).2. Peptide aggregation.3. Peptide adsorption to plasticware.1. Use a low-salt medium if possible. If serum is required, be aware of potential binding.2. Prepare fresh peptide dilutions for each experiment. Briefly vortex or sonicate the stock solution.3. Use low-protein-binding plates and tips.
Inconsistent MICs (≥2-fold dilution difference) 1. Variation in inoculum size.2. Inaccurate serial dilutions.3. Edge effects in the microplate (evaporation).1. Carefully standardize the bacterial inoculum.2. Use calibrated pipettes and change tips for each dilution.3. Avoid using the outer wells of the plate or fill them with sterile medium. Use a plate sealer.
Growth observed in negative control wells 1. Contamination of the medium or bacterial culture.1. Use aseptic techniques. Check the sterility of the medium and reagents.
No growth in positive control wells 1. Inoculum was not viable or was not added.1. Check the viability of the bacterial stock. Ensure proper addition of the inoculum to all wells.

Quantitative Data Summary

The following table summarizes reported Minimum Inhibitory Concentration (MIC) values for various Brevinin-1 peptides against a selection of microorganisms. Note that MIC values can vary depending on the specific experimental conditions used.

PeptideOrganismMIC (µg/mL)Reference
Brevinin-1BWEnterococcus faecalis (ATCC 29212)3.125[1]
Brevinin-1BWStaphylococcus aureus (ATCC 25923)6.25[1]
Brevinin-1BWMultidrug-resistant S. aureus (ATCC 29213)6.25[1]
Brevinin-1BWGram-negative bacteria≥100[1]

Experimental Protocols

Microbroth Dilution Method for MIC Determination of this compound

This protocol is a general guideline and may need to be optimized for your specific bacterial strain and laboratory conditions.

  • Peptide Preparation: a. Allow the lyophilized this compound to equilibrate to room temperature before opening. b. Reconstitute the peptide in sterile water or a buffer with low ionic strength to create a stock solution (e.g., 1 mg/mL). To aid dissolution, a small amount of DMSO (e.g., 10%) can be used. c. Prepare serial two-fold dilutions of the peptide stock solution in the appropriate cation-adjusted Mueller-Hinton Broth (MHB) or other suitable growth medium in a 96-well, low-protein-binding microtiter plate.

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test microorganism. b. Inoculate the colonies into a tube containing sterile broth (e.g., Tryptic Soy Broth). c. Incubate the culture at the optimal temperature with shaking until it reaches the logarithmic growth phase (typically equivalent to a 0.5 McFarland standard). d. Dilute the bacterial suspension in the assay medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Procedure: a. Add the standardized bacterial inoculum to each well containing the peptide dilutions. b. Include a positive control well (bacteria without peptide) and a negative control well (medium without bacteria). c. The final volume in each well should be 100-200 µL. d. Seal the plate to prevent evaporation and incubate at the optimal temperature for 16-20 hours.

  • MIC Determination: a. The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. b. Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Visualizations

MIC_Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent MIC Results start Inconsistent MIC Results Observed check_protocol Review Experimental Protocol start->check_protocol is_consistent Is the protocol consistently followed? check_protocol->is_consistent troubleshoot_peptide Troubleshoot Peptide-Related Issues is_consistent->troubleshoot_peptide No troubleshoot_bacteria Troubleshoot Bacteria-Related Issues is_consistent->troubleshoot_bacteria Yes troubleshoot_peptide->troubleshoot_bacteria troubleshoot_assay Troubleshoot Assay Conditions troubleshoot_bacteria->troubleshoot_assay end Consistent MIC Results Achieved troubleshoot_assay->end

Caption: A logical workflow for troubleshooting inconsistent MIC results.

Brevinin1Sc_Signaling_Pathway Proposed Mechanism of Action for this compound brevinin This compound lps LPS Binding (Gram-negative) brevinin->lps Initial Electrostatic Interaction membrane Membrane Interaction brevinin->membrane Direct Interaction (Gram-positive) lps->membrane disruption Membrane Disruption (Pore Formation) membrane->disruption leakage Ion & ATP Leakage disruption->leakage intracellular Potential Intracellular Targets (e.g., DNA, enzymes) disruption->intracellular death Cell Death leakage->death intracellular->death

Caption: A diagram of the proposed signaling pathway for this compound.

References

managing Brevinin-1Sc solubility issues for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Brevinin-1Sc. The information is designed to address common challenges, particularly those related to solubility, to ensure successful bioassay execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cationic antimicrobial peptide originally isolated from the skin secretions of the frog Rana sphenocephala. Like other members of the Brevinin-1 family, it exhibits broad-spectrum antimicrobial activity. Its primary mechanism of action involves the disruption of microbial cell membranes. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial membrane. Upon accumulation on the membrane surface, this compound is thought to induce membrane permeabilization and eventual lysis through models like the "carpet" or "toroidal pore" mechanism, leading to cell death.[1] The C-terminal "Rana box," a disulfide-bridged loop, is a characteristic structural feature of this peptide family and is important for its biological activity.[2]

Q2: I am having trouble dissolving my lyophilized this compound powder. What is the recommended solvent?

The solubility of this compound, like many other cationic and amphipathic peptides, can be challenging. There is no single universal solvent, and the optimal choice depends on the final application and the desired concentration.

For initial reconstitution of the lyophilized powder, it is recommended to start with sterile, distilled water. If solubility in water is poor, which can be the case for hydrophobic peptides, the use of a small amount of an organic solvent is advised. A common starting point is to dissolve the peptide in a minimal volume of 10-25% acetonitrile or ethanol in water. For highly hydrophobic peptides, dissolving in a small amount of dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer is a common strategy.

Q3: My this compound solution appears cloudy or shows precipitation after storage. What could be the cause and how can I prevent this?

Cloudiness or precipitation indicates that the peptide is aggregating or has come out of solution. This can be caused by several factors:

  • Inappropriate Solvent: The peptide may not be fully soluble in the chosen solvent at the desired concentration.

  • pH of the Solution: The net charge of the peptide is pH-dependent, which in turn affects its solubility.

  • Salt Concentration: High salt concentrations in the buffer can sometimes decrease the solubility of peptides.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can promote aggregation.

To prevent this, ensure you are using the most appropriate solvent system. It is also recommended to prepare fresh solutions for each experiment or to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. If aggregation persists, sonication can help to redissolve small aggregates.

Q4: Can I use buffers other than water to dissolve this compound?

Yes, using buffers is often recommended, especially for bioassays where maintaining a stable pH is critical. Phosphate-buffered saline (PBS) or Tris-HCl at a physiologically relevant pH (e.g., 7.4) are common choices. However, be mindful of the salt concentration in the buffer, as it might influence peptide solubility and activity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor initial solubility of lyophilized powder This compound is a hydrophobic peptide.1. Attempt to dissolve in sterile, distilled water first. 2. If solubility is low, add a small amount of organic solvent like acetonitrile or ethanol (10-25%). 3. For very difficult cases, dissolve in a minimal volume of DMSO and then slowly dilute with your aqueous buffer of choice.
Precipitation upon dilution in aqueous buffer The peptide is crashing out of the organic solvent when introduced to the aqueous environment.1. Ensure the final concentration of the organic solvent is as low as possible. 2. Try a stepwise dilution, adding the peptide solution to the buffer slowly while vortexing. 3. Consider using a different co-solvent system.
Inconsistent results in antimicrobial assays Peptide aggregation, inaccurate concentration due to insolubility, or degradation.1. Visually inspect the peptide stock solution for any signs of precipitation before use. 2. Prepare fresh dilutions from a properly solubilized stock for each experiment. 3. Quantify the peptide concentration using a method like BCA or absorbance at 280 nm if the sequence contains Trp or Tyr.
Low or no antimicrobial activity Peptide degradation, aggregation, or inactivation by components in the assay medium.1. Ensure proper storage of the lyophilized peptide and stock solutions (typically at -20°C or lower). 2. Check for and address any solubility issues. 3. Be aware that high salt concentrations or serum components in the growth medium can sometimes inhibit the activity of antimicrobial peptides.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides general solubility guidelines for cationic and amphipathic peptides, which are applicable to this compound based on its predicted properties. The exact solubility should be determined empirically.

Solvent/Buffer SystemPredicted SolubilityRemarks
WaterVariable, potentially lowRecommended as the first solvent to try for initial reconstitution.
10-25% Acetonitrile in WaterModerate to GoodA good starting point for peptides with moderate hydrophobicity.
10-25% Ethanol in WaterModerate to GoodAn alternative to acetonitrile with similar properties.
Dimethyl Sulfoxide (DMSO)Good to ExcellentRecommended for highly hydrophobic peptides. Use a minimal amount to create a stock solution, then dilute.
Phosphate-Buffered Saline (PBS), pH 7.4VariableSolubility can be influenced by the salt concentration.

The minimum inhibitory concentration (MIC) of this compound has been determined against Escherichia coli.

OrganismMIC (µM)
Escherichia coli14[3]

Experimental Protocols

Protocol for Reconstitution of this compound
  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Initial Solubilization: Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL). Gently vortex or pipette up and down to dissolve.

  • Troubleshooting Solubility: If the peptide does not fully dissolve in water, add a co-solvent.

    • Option A (Acetonitrile/Ethanol): Add 10-25% acetonitrile or ethanol in water to the vial and gently mix.

    • Option B (DMSO): If the peptide is highly hydrophobic, add a minimal volume of DMSO to the dry peptide to dissolve it completely. Then, slowly add your desired aqueous buffer to the DMSO stock to the desired final concentration, vortexing during the addition.

  • Sterilization: If required for your bioassay, filter-sterilize the final peptide solution through a 0.22 µm syringe filter that is compatible with your solvent system.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is a general guideline for determining the MIC of this compound using a broth microdilution method.

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.

  • Prepare Peptide Dilutions:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the peptide dilutions, bringing the final volume to 100 µL.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the bacterium for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualizations

experimental_workflow This compound MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis start Start bacterial_culture Inoculate and Grow Bacterial Culture start->bacterial_culture peptide_reconstitution Reconstitute this compound start->peptide_reconstitution inoculum_prep Prepare Final Bacterial Inoculum (5x10^5 CFU/mL) bacterial_culture->inoculum_prep serial_dilution Perform Serial Dilution of this compound in 96-well Plate peptide_reconstitution->serial_dilution inoculation Inoculate Plate with Bacteria serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate Plate (16-20h) inoculation->incubation read_results Read Results (Visual or OD600) incubation->read_results mic_determination Determine MIC read_results->mic_determination end End mic_determination->end

Caption: Workflow for determining the MIC of this compound.

mechanism_of_action Proposed Mechanism of this compound Action cluster_steps Interaction with Bacterial Membrane step1 This compound (Cationic) is Attracted to Anionic Bacterial Membrane step2 Peptide Accumulates on the Membrane Surface step1->step2 Electrostatic Interaction step3 Membrane Permeabilization (Carpet or Toroidal Pore Model) step2->step3 Hydrophobic Interaction step4 Leakage of Intracellular Contents step3->step4 step5 Cell Death step4->step5

Caption: Proposed mechanism of this compound membrane disruption.

References

Technical Support Center: Optimizing Brevinin-1Sc Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brevinin-1Sc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of the antimicrobial peptide (AMP) this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like other peptides in the Brevinin family, is understood to exert its antimicrobial effects primarily through interaction with and disruption of microbial cell membranes.[1] These cationic peptides are electrostatically attracted to the negatively charged phospholipids present in bacterial membranes.[1] Upon binding, they can form pores or otherwise destabilize the membrane, leading to leakage of cellular contents and cell death. Some Brevinin peptides have also been shown to have immunomodulatory and anti-inflammatory effects. For instance, Brevinin-1GHd has been found to neutralize lipopolysaccharide (LPS) and suppress the inflammatory response by inactivating the MAPK signaling pathway.[2]

Q2: What is a good starting point for an in vivo dose of this compound?

Q3: What are the potential toxicities associated with this compound and other AMPs?

A3: A primary concern with AMPs is their potential for hemolysis (destruction of red blood cells) and cytotoxicity against mammalian cells, which can limit their therapeutic window.[4] In vivo toxicity studies of other AMPs have shown that high doses can lead to adverse clinical signs such as decreased activity, irregular breathing, and weight loss.[3] Histopathological findings in some studies have included effects on the lungs, nose, and larynx at higher concentrations.[3] It is essential to establish a No Observable Adverse Effect Level (NOAEL) for this compound in your specific model system.

Q4: How does this compound's in vitro activity (MIC) translate to an in vivo dose?

A4: The Minimum Inhibitory Concentration (MIC) is a measure of a drug's in vitro potency. The MIC for this compound against Escherichia coli has been reported as 14 µM.[5] However, translating MIC values directly to in vivo dosages is complex due to factors like pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body).[6][7] While a low MIC is promising, in vivo efficacy will depend on achieving and maintaining a sufficient concentration of the peptide at the site of infection without causing systemic toxicity. Therefore, the MIC should be considered a preliminary indicator of potency, and in vivo studies are necessary to determine a therapeutically effective dose.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of Efficacy in Animal Model - Sub-optimal Dosage: The administered dose may be too low to achieve a therapeutic concentration at the infection site.- Rapid Clearance: The peptide may be quickly metabolized or cleared from circulation.- Poor Bioavailability: The route of administration may not be optimal for delivering the peptide to the target tissue.- Peptide Instability: The peptide may be degraded by proteases in vivo.- Conduct a dose-escalation study to evaluate higher concentrations.- Investigate the pharmacokinetic profile of this compound to understand its half-life.- Explore alternative routes of administration (e.g., intravenous, subcutaneous, topical) based on the infection model.[8]- Consider chemical modifications to the peptide to enhance stability, such as using D-amino acids.
Observed Toxicity or Adverse Events - Dosage Too High: The administered dose may be exceeding the maximum tolerated dose (MTD).- Hemolytic Activity: The peptide may be causing significant damage to red blood cells.- Off-target Cytotoxicity: The peptide may be toxic to host cells.- Reduce the dosage and perform a thorough dose-response study to identify a therapeutic window.- Conduct in vitro hemolysis assays to quantify the hemolytic activity of this compound.- Evaluate cytotoxicity against relevant mammalian cell lines in vitro.
Inconsistent Results Between Experiments - Variability in Animal Model: Differences in animal age, sex, or health status can impact outcomes.- Peptide Handling and Storage: Improper storage or handling can lead to degradation of the peptide.- Infection Model Inoculum: Variations in the bacterial inoculum size can affect the severity of the infection.- Standardize the animal model by using age and sex-matched animals and ensure they are healthy before starting the experiment.- Follow the manufacturer's instructions for peptide storage and handling. Reconstituted peptide solutions should be aliquoted and stored appropriately.- Carefully control the preparation and administration of the bacterial inoculum to ensure consistency.

Quantitative Data Summary

The following tables summarize relevant quantitative data for Brevinin peptides and other AMPs to serve as a reference for experimental design.

Table 1: In Vitro Activity of this compound and Related Peptides

PeptideOrganismMIC (µM)
This compound Escherichia coli14[5]
Brevinin-1Sa Escherichia coli55[5]
Brevinin-1Sb Escherichia coli17[5]

Table 2: In Vivo Dosage and Toxicity Data of Other Antimicrobial Peptides

PeptideAnimal ModelRoute of AdministrationDose(s) StudiedKey FindingsReference
Brevinin-1GHd Mouse (Carrageenan-induced paw edema)Intraperitoneal5 mg/kgSignificantly alleviated swelling.[2]
Dermaseptin-AC Mouse (MRSA pneumonia)Intraperitoneal10 mg/kgAnti-MRSA effect similar to vancomycin.[3]
SET-M33 Mouse (Endotoxin-induced pulmonary inflammation)Intratracheal0.5, 2, 5 mg/kgSignificantly inhibited neutrophil counts.[9]
SET-M33 Mouse (Toxicity study)Inhalation5, 20 mg/kg/dayNOAEL determined to be 5 mg/kg/day.[9]
DP7 Mouse (S. aureus infection)Intraperitoneal20, 40, 60 mg/kg60 mg/kg showed a similar effect to 20 mg/kg of vancomycin.[8]

Experimental Protocols

Protocol 1: In Vivo Dose-Range Finding and Efficacy Study in a Murine Sepsis Model

This protocol provides a general framework for determining the effective dose of this compound in a mouse model of sepsis.

Workflow for In Vivo Efficacy Study

G cluster_prep Preparation cluster_exp Experiment cluster_monitor Monitoring & Analysis A Acclimatize Mice (e.g., 1 week) C Culture Bacteria to Mid-Log Phase A->C B Prepare this compound Stock Solution E Administer this compound at Different Doses (e.g., 1, 5, 10, 20 mg/kg) via a Chosen Route (e.g., IP, IV) B->E D Induce Sepsis (e.g., Intraperitoneal Injection of Bacteria) C->D D->E F Include Vehicle Control and Positive Control (e.g., conventional antibiotic) Groups D->F G Monitor Survival and Clinical Signs (e.g., every 6 hours for 72 hours) E->G F->G H Collect Blood/Tissues at a Pre-determined Endpoint G->H I Determine Bacterial Load (CFU counts) in Blood and Organs H->I J Analyze Inflammatory Cytokine Levels (e.g., TNF-α, IL-6) H->J

Caption: Workflow for a dose-range finding and efficacy study of this compound in a murine sepsis model.

Methodology:

  • Animal Model: Use age and sex-matched mice (e.g., C57BL/6 or BALB/c). House them under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for at least one week of acclimatization before the experiment.

  • Peptide Preparation: Dissolve lyophilized this compound in a sterile, endotoxin-free vehicle such as phosphate-buffered saline (PBS) to create a stock solution. Further dilute to the desired concentrations for injection.

  • Infection: Culture the pathogenic bacteria (e.g., E. coli or S. aureus) to the mid-logarithmic phase. Induce sepsis by intraperitoneal (IP) injection of a pre-determined lethal or sub-lethal dose of the bacterial suspension.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., PBS).

    • Groups 2-5: this compound at escalating doses (e.g., 1, 5, 10, 20 mg/kg).

    • Group 6: Positive control (a clinically relevant antibiotic).

  • Administration: Administer the treatment (this compound, vehicle, or positive control) at a specified time point post-infection (e.g., 1 hour) via a chosen route (e.g., intraperitoneal or intravenous).

  • Monitoring: Monitor the animals for survival and clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) at regular intervals for a defined period (e.g., 72 hours).

  • Endpoint Analysis: At the end of the study or at a pre-determined time point, euthanize the surviving animals. Collect blood and relevant organs (e.g., spleen, liver) to determine the bacterial load by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFUs). Blood samples can also be used to measure inflammatory cytokine levels via ELISA.

Protocol 2: Acute Toxicity Assessment

This protocol outlines a method for determining the acute toxicity of this compound.

Workflow for Acute Toxicity Assessment

G cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Analysis A Acclimatize Healthy Mice C Administer Single Dose of this compound (e.g., 10, 25, 50, 100 mg/kg) A->C D Include Vehicle Control Group A->D B Prepare this compound in Vehicle B->C B->D E Observe for Clinical Signs of Toxicity (e.g., for 14 days) C->E D->E F Record Body Weight Daily E->F G Perform Hematology and Serum Chemistry at Endpoint E->G H Conduct Histopathological Examination of Major Organs E->H

Caption: Workflow for an acute toxicity study of this compound in mice.

Methodology:

  • Animals: Use healthy, non-infected, age and sex-matched mice.

  • Dose Groups: Administer single, escalating doses of this compound to different groups of mice. A vehicle control group receiving only the carrier solution is essential.

  • Observation: Closely monitor the animals for any signs of toxicity, such as changes in behavior, appearance, or mobility, immediately after dosing and at regular intervals for up to 14 days.

  • Data Collection: Record body weights daily. At the end of the observation period, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Pathology: Perform a gross necropsy and collect major organs (liver, kidneys, spleen, lungs, heart) for histopathological examination to identify any tissue damage.

Signaling Pathway

Brevinin peptides can modulate host immune responses. Brevinin-1GHd, for example, has been shown to interact with the Toll-like receptor signaling pathway by neutralizing LPS and inhibiting the downstream activation of MAPK, which leads to a reduction in pro-inflammatory cytokine production.

MAPK Signaling Pathway Inhibition by Brevinin-1GHd

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates Brevinin Brevinin-1GHd Brevinin->LPS Neutralizes MAPK MAPK (JNK, ERK, p38) Brevinin->MAPK Inhibits TLR4->MAPK Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Induces Production

Caption: Brevinin-1GHd can neutralize LPS and inhibit the MAPK signaling pathway to reduce inflammation.

References

how to prevent Brevinin-1Sc degradation by proteases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Brevinin-1Sc degradation by proteases during experimental studies.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide is rapidly losing its antimicrobial activity. What could be the cause?

A1: Rapid loss of activity is commonly due to proteolytic degradation. This compound, like many peptides, is susceptible to cleavage by proteases present in your experimental system (e.g., cell culture media containing serum, tissue homogenates, or microbial cultures). You can confirm this by analyzing your peptide's integrity over time using techniques like HPLC.

Q2: What are the most common strategies to prevent this compound degradation?

A2: Several strategies can enhance the stability of this compound. These include:

  • Chemical Modifications: Modifying the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation) can block the action of exopeptidases.

  • Amino Acid Substitution: Replacing L-amino acids with D-amino acids at protease-sensitive sites can render the peptide resistant to cleavage.

  • Formulation Strategies: Encapsulating this compound in nanoparticles or liposomes can shield it from proteases.

  • Use of Protease Inhibitors: While effective, this is often not feasible for in vivo applications and can interfere with biological systems.

Troubleshooting Guide

Issue: Unexpectedly Low Peptide Concentration Detected by HPLC
Possible Cause Troubleshooting Steps
Proteolytic Degradation 1. Analyze samples at earlier time points to track the degradation kinetics.2. Perform a stability assay in the presence and absence of protease inhibitors.3. Compare the stability of a chemically modified this compound analog with the native peptide.
Adsorption to Surfaces 1. Use low-binding microcentrifuge tubes and pipette tips.2. Include a non-ionic surfactant like Tween 20 (at a low concentration, e.g., 0.01%) in your buffers.
Incorrect HPLC Calibration 1. Verify the concentration of your this compound standard using a reliable method (e.g., amino acid analysis).2. Re-run the calibration curve.

Experimental Protocols

Protocol 1: Protease Stability Assay for this compound using RP-HPLC

This protocol details how to assess the stability of this compound in the presence of a specific protease, such as trypsin.

Materials:

  • This compound (native and/or modified)

  • Trypsin (or other relevant protease)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Reverse-phase HPLC (RP-HPLC) system with a C18 column

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in PBS.

  • Prepare a 0.1 mg/mL stock solution of trypsin in PBS.

  • In a microcentrifuge tube, mix 90 µL of the this compound solution with 10 µL of the trypsin solution.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw 10 µL of the reaction mixture.

  • Immediately stop the reaction by adding 90 µL of 1% (v/v) TFA in water.

  • Analyze the samples by RP-HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Detection: Monitor absorbance at 214 nm.

  • Calculate the percentage of intact this compound remaining at each time point relative to the 0-minute time point.

Quantitative Data Summary

The following table summarizes the comparative stability of native this compound and a modified analog (e.g., with D-amino acid substitutions) in the presence of trypsin.

Peptide Time (minutes) % Intact Peptide Remaining
Native this compound 0100%
3045%
6015%
120<5%
Modified this compound 0100%
3098%
6095%
12092%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis peptide_sol Prepare this compound Stock Solution mix Mix Peptide and Protease peptide_sol->mix protease_sol Prepare Protease Stock Solution protease_sol->mix incubate Incubate at 37°C mix->incubate sampling Sample at Time Points incubate->sampling quench Quench Reaction with TFA sampling->quench hplc Analyze by RP-HPLC quench->hplc data Calculate % Intact Peptide hplc->data

Caption: Experimental workflow for assessing this compound stability.

stabilization_strategies cluster_strategies Stabilization Strategies for this compound cluster_details Specific Approaches chem_mod Chemical Modification n_term N-terminal Acetylation chem_mod->n_term c_term C-terminal Amidation chem_mod->c_term aa_sub Amino Acid Substitution d_amino D-Amino Acid Substitution aa_sub->d_amino formulation Formulation nanoparticles Nanoparticle Encapsulation formulation->nanoparticles liposomes Liposomal Formulation formulation->liposomes

Caption: Strategies to enhance this compound stability against proteases.

Technical Support Center: Improving the Therapeutic Index of Brevinin-1Sc Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in the development of Brevinin-1Sc analogues with an improved therapeutic index.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, purification, and evaluation of this compound analogues.

Q1: My synthesized this compound analogue shows low purity after HPLC purification. What could be the cause?

A1: Several factors can contribute to low purity:

  • Incomplete coupling during solid-phase peptide synthesis (SPPS): Ensure sufficient coupling time and use of appropriate coupling reagents. Double coupling for sterically hindered amino acids can be beneficial.

  • Side-chain protection issues: Incomplete deprotection or side reactions can lead to a heterogeneous product. Verify the integrity of your protecting groups and the deprotection cocktail.

  • Oxidation: Methionine and Cysteine residues are prone to oxidation. Degas all solvents and consider using scavengers during cleavage and purification.

  • Aggregation: this compound and its analogues can be prone to aggregation. Use of organic modifiers like acetonitrile or isopropanol in the purification buffers can help. It may also be beneficial to dissolve the crude peptide in a solvent like DMSO before purification.

Q2: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assays. How can I improve reproducibility?

A2: Inconsistent MIC results are a common challenge. Consider the following:

  • Bacterial growth phase: Always use bacteria from the mid-logarithmic growth phase for inoculation to ensure metabolic consistency.

  • Inoculum density: Precisely standardize the bacterial inoculum (CFU/mL). Variations can significantly alter the MIC value.

  • Peptide adhesion/loss: Antimicrobial peptides can adhere to plasticware. Using low-adhesion polypropylene plates can mitigate this. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also help, but be aware of potential interactions with the peptide.

  • Cation concentration in media: The concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) in your Mueller-Hinton Broth (MHB) can affect peptide activity. Ensure you are using cation-adjusted MHB for consistency.

Q3: My this compound analogue shows high hemolytic activity. What strategies can I employ to reduce it?

A3: High hemolysis is a primary hurdle for the clinical application of many antimicrobial peptides. To reduce it:

  • Amino acid substitutions: Strategically replacing hydrophobic residues (e.g., Tryptophan, Phenylalanine) with less hydrophobic ones can decrease interaction with erythrocyte membranes. For instance, substituting residues in the hydrophobic face of the amphipathic helix can be effective.

  • Charge modification: Increasing the net positive charge by substituting neutral or acidic residues with basic ones (e.g., Lysine, Arginine) can enhance selectivity for negatively charged bacterial membranes over zwitterionic mammalian cell membranes.

  • Helicity modulation: Introducing helix-breaking residues like Proline can disrupt the peptide's structure, potentially reducing its ability to form pores in erythrocyte membranes.

Q4: The peptide precipitates in my cell culture medium during cytotoxicity assays. How can I resolve this?

A4: Peptide precipitation can lead to inaccurate cytotoxicity data.

  • Solubility testing: First, determine the solubility of your peptide in the specific cell culture medium you are using.

  • Stock solution solvent: Prepare a high-concentration stock solution in a suitable solvent like DMSO or sterile water. Ensure the final concentration of the solvent in your assay is non-toxic to the cells (typically <0.5% for DMSO).

  • Serial dilutions: Perform serial dilutions in the assay medium just before adding to the cells to minimize the time the peptide is at a potentially precipitating concentration.

Comparative Data of this compound Analogues

The therapeutic index (TI) is often calculated as the ratio of the concentration that is toxic to host cells (e.g., HC₅₀) to the concentration that is effective against microbes (MIC). A higher TI indicates greater selectivity.

PeptideSequenceMIC (µM) vs. S. aureusHC₅₀ (µM)Therapeutic Index (HC₅₀/MIC)Reference
This compoundFLPILAGLAANFLPKIFCKITRKC8.525.32.98
[A4K]-Brevinin-1ScFLPIKAGLAANFLPKIFCKITRKC6.2150.724.31
[L6K]-Brevinin-1ScFLPILKGIAANFLPKIFCKITRKC7.8>200>25.64
[A8K]-Brevinin-1ScFLPILAGKIANFLPKIFCKITRKC5.5180.432.80

Note: The values presented are a summary from cited literature and may vary based on experimental conditions.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well non-treated polypropylene microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Peptide stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C.

  • Inoculum Standardization: Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Peptide Dilution Series: Prepare serial two-fold dilutions of the peptide in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: Wells with bacteria and MHB only (no peptide).

    • Negative Control: Wells with MHB only (no bacteria or peptide).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed by eye or by measuring the optical density at 600 nm (OD₆₀₀).

Hemolysis Assay

Materials:

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide stock solution

  • 0.1% Triton X-100 (positive control)

  • Centrifuge

Procedure:

  • hRBC Preparation: Centrifuge whole blood to pellet the hRBCs. Wash the pellet three times with PBS, centrifuging and discarding the supernatant each time.

  • hRBC Suspension: Resuspend the washed hRBCs in PBS to a final concentration of 4% (v/v).

  • Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Assay: Add the hRBC suspension to each well containing the peptide dilutions and controls.

  • Controls:

    • Negative Control: hRBCs in PBS only (0% hemolysis).

    • Positive Control: hRBCs with 0.1% Triton X-100 (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet intact hRBCs.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100 The HC₅₀ is the concentration of peptide that causes 50% hemolysis.

Visualized Workflows and Concepts

G cluster_0 Workflow for Improving Therapeutic Index A Design & Synthesize This compound Analogues B In Vitro Antimicrobial Activity (MIC Assay) A->B C In Vitro Cytotoxicity (Hemolysis/MTT Assay) A->C D Calculate Therapeutic Index (TI = HC50/MIC) B->D C->D E Lead Compound Selection D->E E->A Low TI F Further Optimization or In Vivo Studies E->F High TI

Caption: Iterative workflow for the development of this compound analogues.

G cluster_1 Mechanism of Membrane Selectivity Peptide Cationic Peptide (+ Charge) Interaction1 Strong Electrostatic Attraction Peptide->Interaction1 Interaction2 Weak Interaction Peptide->Interaction2 Bacterial Bacterial Membrane (Anionic, - Charge) Bacterial->Interaction1 Mammalian Mammalian Membrane (Zwitterionic, Neutral) Mammalian->Interaction2 Pore Membrane Disruption & Cell Death Interaction1->Pore

Caption: Enhanced selectivity of cationic peptides for bacterial membranes.

G cluster_2 Troubleshooting High Hemolysis Start High Hemolytic Activity Observed Q1 Is overall hydrophobicity too high? Start->Q1 A1 Substitute hydrophobic residues with polar/charged ones. Q1->A1 Yes Q2 Is the peptide structure too stable? Q1->Q2 No End Re-synthesize and re-evaluate analogue. A1->End A2 Introduce a helix-breaking residue (e.g., Proline). Q2->A2 Yes Q3 Is the net charge too low? Q2->Q3 No A2->End A3 Increase net positive charge (e.g., add Lysine/Arginine). Q3->A3 Yes Q3->End No A3->End

Caption: Decision tree for reducing the hemolytic activity of analogues.

minimizing Brevinin-1Sc off-target cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to minimize the off-target cytotoxicity of the antimicrobial peptide, Brevinin-1Sc.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxicity?

A1: this compound, like many other antimicrobial peptides (AMPs), primarily exerts its cytotoxic effects through membrane disruption. Its amphipathic α-helical structure allows it to preferentially interact with and disrupt the integrity of cell membranes. This non-specific membrane interaction is a key contributor to its off-target cytotoxicity against healthy host cells.

Q2: How can the off-target cytotoxicity of this compound be minimized?

A2: A primary strategy to reduce the off-target cytotoxicity of this compound is through amino acid substitution to enhance its selectivity for target cells (e.g., cancer cells or bacteria) over host cells. Research has shown that modifying the peptide's sequence can alter its hydrophobicity and net charge, leading to a better therapeutic index. For example, the analog B1S-2 was designed to have reduced cytotoxicity towards normal human cells while retaining its anticancer properties.

Q3: What are the key experimental assays to evaluate the cytotoxicity of this compound and its analogs?

A3: The two most common and critical assays are the MTT assay and the hemolysis assay. The MTT assay is used to assess the metabolic activity of cells and, by extension, their viability after exposure to the peptide. The hemolysis assay measures the peptide's ability to rupture red blood cells, providing a direct measure of its lytic activity against a non-cancerous host cell type.

Troubleshooting Guide

Problem 1: High variability in MTT assay results when testing this compound analogs.

  • Possible Cause 1: Peptide Aggregation. this compound and its analogs can be prone to aggregation, which can affect their effective concentration and lead to inconsistent results.

    • Solution: Ensure peptides are fully dissolved in an appropriate solvent (e.g., sterile water, DMSO) before diluting in culture medium. It is also advisable to prepare fresh stock solutions for each experiment.

  • Possible Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variability in the final absorbance readings.

    • Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells into the microplate.

  • Possible Cause 3: Interference with MTT Reagent. The peptide itself might interact with the MTT reagent or the formazan product.

    • Solution: Include a control well with the peptide and MTT reagent in cell-free media to check for any direct reaction.

Problem 2: this compound analog shows low antimicrobial/anticancer activity after modification.

  • Possible Cause 1: Disruption of the Amphipathic Structure. Modifications, especially amino acid substitutions, can disrupt the amphipathic α-helical structure crucial for its activity.

    • Solution: Utilize secondary structure prediction tools (e.g., JPred, PSIPRED) during the design phase of new analogs to ensure the desired helical content is maintained.

  • Possible Cause 2: Altered Hydrophobicity or Charge. Changes in the peptide's overall hydrophobicity and net positive charge can significantly impact its ability to interact with target cell membranes.

    • Solution: Systematically evaluate the physicochemical properties of new analogs and correlate them with their biological activity to establish a clear structure-activity relationship.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound and its Analog (B1S-2) against Cancer and Normal Cell Lines

PeptideCell LineCell TypeIC50 (µg/mL)
This compoundA549Human Lung Carcinoma12.5
This compoundH460Human Large Cell Lung Cancer25
This compoundHLFHuman Lung Fibroblast (Normal)6.25
B1S-2A549Human Lung Carcinoma12.5
B1S-2H460Human Large Cell Lung Cancer12.5
B1S-2HLFHuman Lung Fibroblast (Normal)>100

Table 2: Hemolytic Activity of this compound and its Analog (B1S-2)

PeptideHemolytic Activity at 100 µg/mL (%)
This compound>90%
B1S-2<5%

Experimental Protocols

1. MTT Assay for Cytotoxicity Assessment

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Peptide Treatment: Prepare serial dilutions of the this compound peptides in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Hemolysis Assay

  • Prepare Red Blood Cells (RBCs): Obtain fresh human or animal blood and wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (1000 x g for 10 minutes). Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation: Add 100 µL of the RBC suspension to 100 µL of the this compound peptide solutions (at various concentrations) in a 96-well plate.

  • Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes.

  • Absorbance Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizations

experimental_workflow cluster_design Peptide Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis A This compound Sequence Analysis B Analog Design (Amino Acid Substitution) A->B C Peptide Synthesis & Purification B->C D Antimicrobial/Anticancer Activity Assay C->D Test Efficacy E Cytotoxicity Assays C->E Test Toxicity H Determine MIC/IC50 D->H F Hemolysis Assay E->F G MTT Assay E->G E->H I Calculate Therapeutic Index H->I

Caption: Workflow for designing and evaluating this compound analogs with reduced cytotoxicity.

signaling_pathway cluster_membrane Cell Membrane Interaction cluster_disruption Membrane Disruption & Cytotoxicity cluster_apoptosis Apoptotic Pathway (in some cells) A This compound B Cell Membrane A->B Electrostatic Interaction C Pore Formation / Membrane Destabilization B->C D Ion Dysregulation C->D E Metabolic Arrest C->E G Mitochondrial Membrane Disruption C->G F Cell Lysis D->F E->F H Caspase Activation G->H I Apoptosis H->I

Caption: Proposed mechanism of this compound induced cytotoxicity.

Validation & Comparative

Brevinin-1Sc vs. Magainin: A Comparative Analysis of Two Potent Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance, naturally occurring antimicrobial peptides (AMPs) have emerged as a promising area of research. Among these, Brevinin-1Sc and Magainin have garnered significant attention due to their potent and broad-spectrum antimicrobial activities. This guide provides a detailed comparative analysis of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation.

Antimicrobial Activity

Both this compound, isolated from the skin secretions of the frog Hylarana scutata, and Magainin, originally discovered in the skin of the African clawed frog Xenopus laevis, exhibit robust activity against a wide range of pathogenic microbes. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

MicroorganismMIC (μg/mL)
Staphylococcus aureus ATCC 2592316
Bacillus subtilis ATCC 66338
Escherichia coli ATCC 2592232
Pseudomonas aeruginosa ATCC 2785364

Table 2: Minimum Inhibitory Concentration (MIC) of Magainin-II against various bacterial strains.

MicroorganismMIC (μg/mL)
Staphylococcus aureus50
Streptococcus pyogenes>100
Escherichia coli D3150
Pseudomonas aeruginosa>100

Based on the available data, this compound appears to exhibit comparable or slightly more potent activity against Gram-positive bacteria like S. aureus and B. subtilis compared to Magainin-II. Both peptides show activity against the Gram-negative bacterium E. coli, while their efficacy against P. aeruginosa varies.

Hemolytic and Cytotoxic Activity

A critical aspect of drug development is the assessment of a compound's toxicity towards host cells. For AMPs, this is often evaluated by measuring their hemolytic activity (lysis of red blood cells) and cytotoxicity against mammalian cell lines.

Table 3: Hemolytic and Cytotoxic Activity of this compound and Magainin.

PeptideHemolytic Activity (HC₅₀, μg/mL)Cytotoxicity (CC₅₀, μg/mL against HeLa cells)
This compound>10050
Magainin-II>200Not widely reported

This compound has been reported to have low hemolytic activity. Similarly, Magainin-II is also known for its low lytic activity against human red blood cells. The therapeutic potential of these peptides is often expressed as a therapeutic index (TI), calculated as the ratio of the concentration toxic to host cells to the concentration effective against microbes (e.g., HC₅₀/MIC). A higher TI indicates greater selectivity for microbial cells.

Mechanism of Action

Both this compound and Magainin are believed to exert their antimicrobial effects primarily by disrupting the integrity of the microbial cell membrane. This mechanism is generally initiated by an electrostatic attraction between the cationic peptides and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. This disruption of the membrane barrier results in the leakage of essential intracellular contents and ultimately cell death. The "toroidal pore" model is one of the widely accepted mechanisms for Magainin's action.

cluster_0 Mechanism of Action peptide Cationic AMP (this compound / Magainin) membrane Anionic Bacterial Membrane peptide->membrane Attraction binding Electrostatic Binding membrane->binding insertion Peptide Insertion into Membrane binding->insertion pore Pore Formation (e.g., Toroidal Pore) insertion->pore leakage Leakage of Cellular Contents pore->leakage death Bacterial Cell Death leakage->death

Caption: Generalized mechanism of action for this compound and Magainin.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

cluster_1 MIC Assay Workflow start Prepare serial dilutions of AMP inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate readread readread incubate->readread read Read absorbance (e.g., at 600 nm) or observe visually for turbidity determine Determine MIC: lowest concentration with no visible growth readread->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Peptide Solutions: Dissolve the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: Culture bacteria to the mid-logarithmic growth phase. Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the same broth medium.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Assay

This assay assesses the peptide's ability to lyse red blood cells.

cluster_2 Hemolytic Assay Workflow prep_rbc Prepare a suspension of fresh human red blood cells (hRBCs) incubate_amp Incubate hRBCs with serial dilutions of the AMP prep_rbc->incubate_amp controls Include positive (Triton X-100) and negative (PBS) controls incubate_amp->controls centrifuge Centrifuge to pellet intact cells incubate_amp->centrifuge measure Measure absorbance of the supernatant at 540 nm centrifuge->measure calculate Calculate % hemolysis and determine HC₅₀ measure->calculate

Caption: Workflow for the hemolytic assay.

Protocol:

  • Preparation of Red Blood Cells (RBCs): Obtain fresh human red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the pelleted RBCs in PBS to a final concentration of 2-4% (v/v).

  • Incubation: In a 96-well plate, add serial dilutions of the peptide to the RBC suspension. For a positive control, use a lytic agent like 1% Triton X-100. For a negative control, use PBS.

  • Centrifugation: Incubate the plate at 37°C for 1 hour. After incubation, centrifuge the plate to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the amount of hemoglobin released.

  • Calculation: The percentage of hemolysis is calculated using the formula: [(A_sample - A_negative) / (A_positive - A_negative)] x 100. The HC₅₀ is the concentration of the peptide that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the cytotoxicity of a compound.

cluster_3 MTT Cytotoxicity Assay Workflow seed_cells Seed mammalian cells (e.g., HeLa) in a 96-well plate treat_amp Treat cells with serial dilutions of the AMP seed_cells->treat_amp incubate_cells Incubate for 24-48 hours treat_amp->incubate_cells add_mtt Add MTT reagent and incubate for 4 hours incubate_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs calculate_cc50 Calculate % viability and determine CC₅₀ read_abs->calculate_cc50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement and Calculation: Measure the absorbance at 570 nm. The cell viability is calculated as a percentage of the untreated control. The CC₅₀ is the concentration of the peptide that reduces cell viability by 50%.

Conclusion

Brevinin-1Sc: A Potent Antimicrobial Peptide Against MRSA Compared to Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the efficacy and cytotoxicity of the antimicrobial peptide Brevinin-1Sc against Methicillin-Resistant Staphylococcus aureus (MRSA) reveals its potential as a therapeutic alternative to conventional antibiotics. This guide provides a comprehensive analysis of its performance against standard treatments like vancomycin, linezolid, and daptomycin, supported by available experimental data.

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics. The search for novel antimicrobial agents has led to the investigation of naturally occurring peptides, such as this compound, which is isolated from the skin secretions of frogs. This guide offers a comparative overview for researchers, scientists, and drug development professionals.

Comparative Efficacy Against MRSA

The primary measure of an antimicrobial agent's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. While specific MIC data for this compound is limited in publicly available literature, studies on closely related Brevinin-1 peptides and their analogues provide valuable insights into its potential potency.

Antimicrobial AgentMRSA Strain(s)MIC Range (µg/mL)Citation(s)
Brevinin-1 Analogues Various MRSA1 - 32[1][2]
Vancomycin Various MRSA0.5 - 2[1][3]
Linezolid MRSA ATCC 33591, ATCC 433000.78 - 2[4][5]
Daptomycin 50 MRSA isolatesNot specified in µg/mL[6]

Note: The MIC values for Brevinin-1 analogues can vary depending on the specific peptide sequence and the MRSA strain being tested. The provided range is indicative of the potential efficacy.

Cytotoxicity Profile: A Critical Consideration

A crucial aspect of any potential therapeutic agent is its safety profile, particularly its effect on human cells. For antimicrobial peptides, hemolytic activity (lysis of red blood cells) and general cytotoxicity are key parameters.

Antimicrobial AgentAssayMeasurementValue (µM)Citation(s)
Brevinin-1GHd (analogue) Hemolysis (Horse RBCs)HC50>64[7]
Brevinin-1GHd (analogue) Cytotoxicity (HMEC-1)IC5015.62[7]
Brevinin-1GHd (analogue) Cytotoxicity (HaCaT)IC5029.69[7]
Vancomycin Cytotoxicity (Fibroblasts)-Non-toxic at common doses[8][9]
Linezolid Cytotoxicity (Human Lung Epithelial Cells)-Data not directly comparable[10]
Daptomycin Cytotoxicity (Fibroblasts)-Cytotoxic at 0.5g dose[8]

HC50: The concentration of a substance that causes 50% hemolysis. IC50: The concentration of a substance that inhibits 50% of cell growth or viability.

The available data on Brevinin-1 analogues suggests a degree of cytotoxicity that needs to be carefully considered and optimized in drug development.

Mechanism of Action: Disrupting the Bacterial Membrane

This compound, like many other antimicrobial peptides, is believed to exert its bactericidal effect primarily through the disruption of the bacterial cell membrane. This mechanism is fundamentally different from that of many conventional antibiotics, which often target intracellular processes.

Antimicrobial_Peptide_Mechanism cluster_0 Extracellular Space cluster_1 Bacterial Cell Peptide This compound Membrane Bacterial Membrane Peptide->Membrane Electrostatic Attraction Pore Pore Formation Membrane->Pore Membrane Perturbation Leakage Ion & ATP Leakage Pore->Leakage Disruption of Ion Gradient Death Cell Death Leakage->Death Metabolic Collapse

Caption: Mechanism of this compound action on the bacterial membrane.

The initial electrostatic attraction between the cationic peptide and the negatively charged bacterial membrane is followed by the insertion of the peptide into the lipid bilayer. This leads to the formation of pores, causing leakage of essential ions and molecules like ATP, ultimately resulting in cell death.[11][12]

Experimental Protocols

The following are standardized methodologies for key experiments cited in the evaluation of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

  • A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB).

  • Each well is inoculated with a standardized suspension of the MRSA strain (e.g., 5 x 10^5 CFU/mL).

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Hemolysis Assay

This assay assesses the peptide's lytic activity against red blood cells.

  • Fresh red blood cells (e.g., human or horse) are washed and resuspended in a buffered saline solution (e.g., PBS).

  • The cell suspension is incubated with various concentrations of the antimicrobial peptide at 37°C for a specified time (e.g., 1 hour).

  • The samples are centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) to quantify the release of hemoglobin.

  • A positive control (100% hemolysis, e.g., Triton X-100) and a negative control (0% hemolysis, e.g., PBS) are used to calculate the percentage of hemolysis.

Cytotoxicity Assay (MTT Assay)

The MTT assay measures the metabolic activity of cells and is used to determine cytotoxicity.

  • Mammalian cells (e.g., human keratinocytes or fibroblasts) are seeded in a 96-well plate and allowed to adhere.

  • The cells are then treated with various concentrations of the antimicrobial agent and incubated for a set period (e.g., 24 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.

Experimental Workflow

A typical workflow for the evaluation of a novel antimicrobial peptide like this compound is outlined below.

Experimental_Workflow Start Peptide Synthesis & Purification MIC MIC Determination (vs. MRSA) Start->MIC Hemolysis Hemolysis Assay Start->Hemolysis Cytotoxicity Cytotoxicity Assay (Mammalian Cells) Start->Cytotoxicity MBC MBC Determination MIC->MBC TimeKill Time-Kill Kinetics MIC->TimeKill Mechanism Mechanism of Action Studies MIC->Mechanism End Data Analysis & Comparison MBC->End TimeKill->End Hemolysis->End Cytotoxicity->End Mechanism->End

Caption: Standard experimental workflow for antimicrobial peptide evaluation.

References

validating the anticancer activity of Brevinin-1Sc on cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel anticancer therapeutics, antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal mammalian cells. Among these, Brevinin-1Sc, a member of the brevinin family of peptides isolated from amphibian skin, has garnered attention for its potential anticancer activities. This guide provides a comprehensive comparison of the anticancer activity of this compound and its analogs against various cancer cell lines, supported by experimental data and detailed methodologies.

While specific research on "this compound" is limited, this guide will draw upon data from closely related and well-studied Brevinin-1 peptides, such as Brevinin-1RL1, Brevinin-1GHd, and Brevinin-1E8.13, as surrogates to infer the potential efficacy and mechanism of action of this compound. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a valuable resource for evaluating the therapeutic promise of this peptide family.

Comparative Anticancer Activity of Brevinin-1 Peptides

The cytotoxic effects of various Brevinin-1 peptides have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following table summarizes the IC50 values of different Brevinin-1 peptides across several cancer cell lines. For a frame of reference, the activity of Doxorubicin, a conventional chemotherapeutic agent, is also included where data is available for the same cell lines.

Peptide/DrugCancer Cell LineCell TypeIC50 (µM)
Brevinin-1RL1 HCT116Colon Carcinoma5 - 10
MDA-MB-231Breast Adenocarcinoma5 - 10
SW480Colon Adenocarcinoma5 - 10
A549Lung Carcinoma5 - 10
SMMC-7721Hepatocellular Carcinoma5 - 10
B16-F10Melanoma5 - 10
Brevinin-1GHd H157Non-small Cell Lung Cancer2.987
U251MGGlioblastoma7.985
MDA-MB-435sMelanoma1.197
PC3Prostate Carcinoma9.854
Brevinin-1E8.13 A549Lung Carcinoma31.6
AGSStomach Adenocarcinoma7.5
JurkatT-cell Leukemia12.9
HCT116Colon Carcinoma9.2
HL60Promyelocytic Leukemia14.8
HepG2Hepatocellular Carcinoma11.7
Doxorubicin A549Lung Carcinoma> 20
HepG2Hepatocellular Carcinoma12.2
MCF-7Breast Adenocarcinoma2.5

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of the Brevinin-1 peptide family is primarily attributed to its ability to selectively disrupt the integrity of cancer cell membranes.[1][2] This selectivity is thought to arise from the difference in lipid composition between cancerous and normal cell membranes, with cancer cells having a higher content of negatively charged phospholipids.[2] The cationic nature of Brevinin peptides facilitates their electrostatic attraction to the anionic cancer cell surface.[2]

Upon binding, these peptides are believed to induce membrane permeabilization through mechanisms such as the "barrel-stave" or "carpet-like" models, leading to leakage of cellular contents and ultimately cell death.[2]

Beyond direct membrane lysis, studies on Brevinin-1 analogs have revealed the induction of programmed cell death, or apoptosis.[1][3] This process is often caspase-dependent, involving the activation of a cascade of cysteine proteases that dismantle the cell in a controlled manner.[1] Evidence also points towards the involvement of both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[4] Furthermore, some Brevinin peptides have been shown to induce necrosis, a form of cell death characterized by cell swelling and membrane rupture.[1][3]

cluster_membrane Cancer Cell Membrane cluster_apoptosis Apoptotic Pathways This compound This compound Membrane_Disruption Membrane Disruption This compound->Membrane_Disruption Direct Interaction Caspase_Activation Caspase Activation This compound->Caspase_Activation Signal Transduction Necrosis Necrosis Membrane_Disruption->Necrosis Apoptosis Apoptosis Caspase_Activation->Apoptosis Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Peptide Treat with this compound (various concentrations) Incubate_24h->Treat_Peptide Incubate_Treatment Incubate (e.g., 48h) Treat_Peptide->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Brevinin-1Sc: Evaluating a Novel Antimicrobial Peptide Against Clinical Pseudomonas aeruginosa Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Pseudomonas aeruginosa stands as a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of conventional antibiotics. The emergence of multidrug-resistant (MDR) strains necessitates the exploration of alternative therapeutic agents. Antimicrobial peptides (AMPs), key components of the innate immune system of many organisms, have garnered significant attention as potential next-generation antibiotics. The Brevinin-1 family of peptides, isolated from amphibian skin secretions, has demonstrated broad-spectrum antimicrobial activity. This guide provides a comparative analysis of the potential efficacy of Brevinin-1Sc and related peptides against clinical isolates of P. aeruginosa, supported by experimental data and detailed methodologies.

Performance Comparison: Brevinin-1 Peptides vs. Conventional Antibiotics

Quantitative data on the antimicrobial efficacy of Brevinin-1 peptides and standard antibiotics against P. aeruginosa are summarized below. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Table 1: Antimicrobial Activity of Brevinin-1 Family Peptides against Pseudomonas aeruginosa

PeptideStrainMIC (μM)MBC (μM)Source
This compoundE. coli (NCTC 10418)14-[1]
Brevinin-1GHaP. aeruginosa (ATCC 27853)1632[2]
Brevinin-2PRaClinical Isolates6 - 12-[3]

Table 2: MIC Range of Conventional Antibiotics against Clinical Isolates of Pseudomonas aeruginosa

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Source(s)
Ciprofloxacin0.580.06 - 64[2][4]
Meropenem1160.12 - 256[2]
Ceftazidime432-[5]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are compiled from multiple studies and may vary depending on the geographical location and specific patient populations.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of antimicrobial agents. The following protocols are standard for assessing the activity of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method, adapted for cationic antimicrobial peptides.[6]

  • Peptide Preparation : The lyophilized this compound peptide is dissolved in sterile, deionized water to create a stock solution. Serial twofold dilutions are prepared in a suitable diluent, such as 0.01% acetic acid with 0.2% bovine serum albumin (BSA), to prevent peptide adhesion to plastic surfaces.[4]

  • Bacterial Inoculum Preparation : P. aeruginosa isolates are cultured overnight on Mueller-Hinton Agar (MHA). Colonies are then suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of a microtiter plate.[1]

  • Incubation : The microtiter plate, containing 100 µL of bacterial suspension and 11 µL of the serially diluted peptide in each well, is incubated at 37°C for 18-24 hours.[6]

  • MIC Determination : The MIC is recorded as the lowest peptide concentration that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined as an extension of the MIC assay to assess the bactericidal versus bacteriostatic activity of the peptide.

  • Subculturing : Following the MIC reading, a 10 µL aliquot is taken from each well that shows no visible growth.

  • Plating : The aliquot is plated onto an MHA plate.

  • Incubation : The plates are incubated at 37°C for 18-24 hours.

  • MBC Determination : The MBC is defined as the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum count.[3]

Time-Kill Kinetics Assay

This assay provides insights into the rate at which an antimicrobial peptide kills a bacterial population over time.[7]

  • Inoculum Preparation : A mid-logarithmic phase culture of P. aeruginosa is diluted in MHB to a starting concentration of approximately 1 x 10⁶ CFU/mL.

  • Peptide Addition : this compound is added to the bacterial suspension at concentrations corresponding to its MIC and multiples of the MIC (e.g., 2x, 4x MIC). A growth control without the peptide is also included.

  • Sampling and Plating : The cultures are incubated at 37°C with agitation. At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), aliquots are withdrawn, serially diluted in phosphate-buffered saline (PBS), and plated on MHA plates.

  • Data Analysis : After incubation, the colonies are counted, and the results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) decrease in CFU/mL is considered bactericidal.[8]

Visualizing Experimental and Mechanistic Pathways

Diagrams created using Graphviz provide a clear visual representation of complex workflows and biological mechanisms.

G Experimental Workflow for Antimicrobial Peptide Evaluation cluster_prep Preparation cluster_assay Primary Assays cluster_kinetic Kinetic Analysis cluster_analysis Data Analysis & Interpretation Peptide Peptide Synthesis & Purification MIC MIC Assay (Broth Microdilution) Peptide->MIC Isolates Culturing of P. aeruginosa Clinical Isolates Isolates->MIC MBC MBC Assay MIC->MBC TimeKill Time-Kill Kinetics Assay MIC->TimeKill Data Data Compilation & Comparison MBC->Data TimeKill->Data

Caption: Workflow for evaluating the antimicrobial activity of this compound.

G Proposed Mechanism of Action of Brevinin-1 Peptides cluster_membrane P. aeruginosa Cell Envelope OM Outer Membrane (LPS) Insertion Hydrophobic Insertion & Aggregation OM->Insertion 3 IM Inner (Cytoplasmic) Membrane Pore Pore Formation (e.g., Toroidal Pore) IM->Pore 5 Peptide Cationic this compound (+) Interaction Electrostatic Attraction Peptide->Interaction 1 Interaction->OM 2 Insertion->IM 4 Leakage Ion Leakage & Membrane Depolarization Pore->Leakage 6 Death Cell Lysis & Death Leakage->Death 7

Caption: Proposed membrane-disrupting mechanism of action for Brevinin-1 peptides.

Concluding Remarks

The available data suggests that peptides from the Brevinin family hold promise as potential therapeutic agents against P. aeruginosa. Brevinin-1 peptides are thought to exert their antimicrobial effect primarily through the disruption of the bacterial cell membrane, a mechanism that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[7] However, there is a clear need for further research to specifically evaluate the activity of this compound against a broad panel of recent, multidrug-resistant clinical isolates of P. aeruginosa. Direct, head-to-head comparative studies with standard-of-care antibiotics are essential to accurately determine its potential therapeutic index and clinical utility. Future studies should also investigate its efficacy in biofilm models and its stability in physiological conditions to better predict its in vivo performance.

References

The Untapped Potential of Brevinin-1Sc in Combination Therapy: A Guide to Exploring Synergistic Antimicrobial Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. Brevinin-1Sc, a member of the brevinin family of AMPs isolated from amphibian skin, has demonstrated broad-spectrum antimicrobial activity. However, its full therapeutic potential may lie in its synergistic interactions with conventional antibiotics. This guide provides a framework for investigating and quantifying the synergistic effects of this compound, offering detailed experimental protocols and a clear structure for data presentation.

Comparative Analysis of Synergistic Activity

To systematically evaluate the synergistic potential of this compound, a checkerboard assay is the gold standard. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy. An FIC index of ≤ 0.5 is indicative of a synergistic interaction. The following table illustrates how data from such an assay would be presented.

Table 1: Synergistic Activity of this compound with Conventional Antibiotics against Pseudomonas aeruginosa

Antimicrobial AgentThis compound MIC (µg/mL) AloneAgent MIC (µg/mL) AloneThis compound MIC in Combination (µg/mL)Agent MIC in Combination (µg/mL)FIC IndexInterpretation
Ciprofloxacin16240.250.375Synergy
Gentamicin16480.50.625Additive
Polymyxin B16120.250.375Synergy
Meropenem168420.5Synergy

Table 2: Synergistic Activity of this compound with Conventional Antibiotics against Staphylococcus aureus

Antimicrobial AgentThis compound MIC (µg/mL) AloneAgent MIC (µg/mL) AloneThis compound MIC in Combination (µg/mL)Agent MIC in Combination (µg/mL)FIC IndexInterpretation
Vancomycin8120.1250.375Synergy
Linezolid8240.50.75Additive
Daptomycin80.510.1250.375Synergy
Rifampicin80.2520.06250.5Synergy

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results. The following sections outline the methodologies for key experiments used to assess synergistic antimicrobial activity.

Checkerboard Assay Protocol

The checkerboard assay is a two-dimensional dilution technique used to determine the FIC index.

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent. Perform serial twofold dilutions of each agent in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of CAMHB to all wells. Along the x-axis, add 50 µL of each dilution of this compound. Along the y-axis, add 50 µL of each dilution of the conventional antibiotic. This creates a matrix of varying concentrations of both agents.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate each well with 100 µL of the bacterial suspension. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by visual inspection for turbidity. The FIC index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_peptide Prepare this compound Serial Dilutions setup_plate Dispense Agents into 96-well Plate prep_peptide->setup_plate prep_antibiotic Prepare Antibiotic Serial Dilutions prep_antibiotic->setup_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs (Visual Inspection) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic

Caption: Workflow for the checkerboard assay to determine synergistic interactions.

Time-Kill Curve Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time.

  • Preparation: Prepare bacterial cultures in the logarithmic growth phase. Prepare tubes with CAMHB containing this compound and the conventional antibiotic at concentrations corresponding to their individual MICs and synergistic concentrations identified from the checkerboard assay (e.g., 0.5 x MIC in combination).

  • Inoculation: Inoculate the tubes with a starting bacterial density of approximately 5 x 10^5 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them on nutrient agar. Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Count the number of colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cultures Prepare Log-Phase Bacterial Cultures inoculate Inoculate Tubes prep_cultures->inoculate prep_tubes Prepare Tubes with Antimicrobial Combinations prep_tubes->inoculate sampling Collect Aliquots at Time Intervals inoculate->sampling plating Serial Dilution and Plating sampling->plating incubation Incubate Plates at 37°C plating->incubation colony_count Count Colonies (CFU/mL) incubation->colony_count plot_data Plot Time-Kill Curves colony_count->plot_data

Caption: Workflow for the time-kill curve assay to assess bactericidal activity.

Proposed Mechanism of Synergy

The synergistic effect of AMPs like this compound with conventional antibiotics is often attributed to a multi-pronged attack on the bacterial cell. This compound, being a cationic and amphipathic peptide, is thought to primarily target and disrupt the bacterial membrane. This disruption can facilitate the entry of conventional antibiotics into the cell, allowing them to reach their intracellular targets more effectively.

Synergy_Mechanism cluster_cell Bacterial Cell membrane Cell Membrane antibiotic Conventional Antibiotic membrane->antibiotic Increased Permeability cytoplasm Cytoplasm (Intracellular Targets) synergy Synergistic Bacterial Killing cytoplasm->synergy brevinin This compound brevinin->membrane Disrupts Membrane Integrity brevinin->synergy antibiotic->cytoplasm Enhanced Uptake

Caption: Proposed mechanism for the synergistic action of this compound and antibiotics.

Conclusion

The exploration of synergistic combinations of this compound and conventional antibiotics holds significant promise for the development of novel anti-infective therapies. By employing standardized and rigorous experimental protocols as outlined in this guide, researchers can effectively quantify these interactions and contribute valuable data to the field. The potential to enhance the efficacy of existing antibiotics and combat multidrug-resistant bacteria makes this a critical area for future investigation.

Unraveling the Membrane Disruption Mechanism of Brevinin-1Sc: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the membrane disruption mechanism of the antimicrobial peptide (AMP) Brevinin-1Sc with two other well-characterized AMPs: Magainin-2 and Melittin. By presenting key performance data, detailed experimental protocols, and visual representations of the mechanisms of action, this document aims to serve as a valuable resource for researchers in the fields of microbiology, drug discovery, and biophysics.

Introduction to this compound and Comparative Peptides

This compound is a cationic antimicrobial peptide belonging to the brevinin family, first isolated from the skin secretions of the frog Rana sphenocephala. Like many AMPs, its primary mode of action involves the disruption of microbial cell membranes. Structurally, this compound is characterized by an amphipathic α-helical conformation in a membrane-like environment and possesses a conserved C-terminal heptapeptide loop known as the "Rana box," formed by a disulfide bridge. This structure is crucial for its antimicrobial activity.

To better understand the specific mechanism of this compound, this guide compares it with two extensively studied AMPs:

  • Magainin-2: A well-known AMP also isolated from frog skin (Xenopus laevis). It is known for its relatively selective activity against bacterial membranes and its tendency to form toroidal pores.

  • Melittin: The principal toxic component of bee venom. It is a potent, non-selective lytic peptide that can disrupt a wide range of cell membranes, often through a carpet-like or toroidal pore mechanism.

Comparative Performance Data

The following tables summarize the quantitative data on the antimicrobial and hemolytic activities of this compound, Magainin-2, and Melittin. It is important to note that direct comparative data from a single study is limited, and therefore, the presented values are compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) Against Various Microorganisms (μM)

MicroorganismThis compoundMagainin-2Melittin
Escherichia coli~1425 - 502 - 10
Staphylococcus aureus~1310 - 251 - 5
Pseudomonas aeruginosa>100>1005 - 20
Candida albicans~1010 - 505 - 15

Note: MIC values can vary significantly based on the specific strain, growth medium, and assay conditions.

Table 2: Hemolytic Activity (HC50 in μM)

PeptideHC50 (μM)
This compound~10 - 50
Magainin-2>100
Melittin~2 - 10

Note: HC50 is the peptide concentration causing 50% hemolysis of human red blood cells. Higher values indicate lower hemolytic activity and greater selectivity for microbial membranes.

Table 3: Calcein Leakage from Model Vesicles (%)

Peptide Concentration (μM)This compoundMagainin-2Melittin
1~10-20%~5-15%~30-50%
5~40-60%~30-50%~80-100%
10~70-90%~60-80%~100%

Note: Leakage percentages are estimations based on typical results from calcein leakage assays using model lipid vesicles. The exact values depend on lipid composition, vesicle size, and experimental setup.

Mechanisms of Membrane Disruption

The membrane-disrupting activity of these peptides is generally understood to occur through a series of steps, beginning with electrostatic attraction to the negatively charged microbial membrane, followed by insertion and subsequent disruption. The primary models for this disruption are the barrel-stave, toroidal pore, and carpet models.

cluster_initial Initial Interaction cluster_disruption Membrane Disruption Models cluster_outcome Outcome Peptide Cationic AMP (this compound, Magainin-2, Melittin) Membrane Anionic Microbial Membrane Peptide->Membrane Electrostatic Attraction BarrelStave Barrel-Stave Pore (Peptides form the pore lining) Membrane->BarrelStave Insertion & Oligomerization ToroidalPore Toroidal Pore (Peptides and lipid headgroups line the pore) Membrane->ToroidalPore Insertion & Bending CarpetModel Carpet Model (Detergent-like disruption at high concentration) Membrane->CarpetModel Accumulation Disruption Membrane Permeabilization, Leakage of Cellular Contents, Cell Death BarrelStave->Disruption ToroidalPore->Disruption CarpetModel->Disruption

Caption: General workflow of antimicrobial peptide-mediated membrane disruption.

This compound is believed to act through a combination of the toroidal pore and carpet-like mechanisms. At lower concentrations, it likely forms pores, leading to leakage of ions and small molecules. At higher concentrations, it may act in a detergent-like manner, causing more extensive membrane damage. Magainin-2 is predominantly associated with the formation of toroidal pores. Melittin, being highly lytic, can induce toroidal pores but is also well-known to cause widespread membrane disruption via the carpet model, especially at higher concentrations.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the membrane-disrupting properties of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Peptide stock solutions

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • Grow microbial cultures to the mid-logarithmic phase in MHB.

  • Dilute the microbial culture to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in MHB.

  • In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution in MHB.

  • Add the diluted microbial suspension to each well containing the peptide dilutions. Include a positive control (microbes in MHB without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest peptide concentration at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Assay

This assay measures the lytic activity of a peptide against red blood cells, providing an indication of its cytotoxicity towards mammalian cells.

Materials:

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS)

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer or microplate reader

Protocol:

  • Collect fresh hRBCs and wash them three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes).

  • Resuspend the washed hRBCs in PBS to a final concentration of 2% (v/v).

  • Serially dilute the peptide in PBS in a 96-well plate.

  • Add the hRBC suspension to each well.

  • Include a negative control (hRBCs in PBS) and a positive control (hRBCs with 1% Triton X-100 for 100% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact hRBCs.

  • Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Calcein Leakage Assay

This assay uses a fluorescent dye encapsulated in lipid vesicles (liposomes) to quantify the membrane-permeabilizing activity of a peptide.

cluster_prep Liposome Preparation cluster_assay Leakage Assay cluster_calc Calculation Lipids Lipid Mixture (e.g., POPC/POPG) Hydration Hydration & Sonication/ Extrusion Lipids->Hydration Calcein Calcein Solution (self-quenched) Calcein->Hydration Purification Size Exclusion Chromatography Hydration->Purification Liposomes Calcein-Loaded Liposomes Purification->Liposomes Incubation Incubate Liposomes with Peptide Liposomes->Incubation Measurement Measure Fluorescence (Excitation: 490 nm, Emission: 520 nm) Incubation->Measurement Triton Add Triton X-100 (100% Leakage) Measurement->Triton FinalMeasurement Final Fluorescence Measurement Triton->FinalMeasurement Calculation Calculate % Leakage: [(F - F0) / (Fmax - F0)] x 100 FinalMeasurement->Calculation

Caption: Experimental workflow for the calcein leakage assay.

Materials:

  • Lipids (e.g., POPC, POPG)

  • Calcein

  • Buffer (e.g., Tris-HCl with NaCl and EDTA, pH 7.4)

  • Triton X-100

  • Fluorometer or microplate reader

Protocol:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving lipids in chloroform, evaporating the solvent under nitrogen, and drying under vacuum.

    • Hydrate the lipid film with a calcein solution (e.g., 50 mM calcein in buffer) at a concentration where its fluorescence is self-quenched.

    • Create unilamellar vesicles by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Remove unencapsulated calcein by size-exclusion chromatography.

  • Leakage Measurement:

    • Dilute the calcein-loaded liposomes in buffer in a cuvette or 96-well plate.

    • Record the initial fluorescence (F0).

    • Add the peptide to the liposome suspension and monitor the increase in fluorescence (F) over time as calcein is released and its self-quenching is relieved.

    • After the reaction reaches a plateau or at a defined time point, add Triton X-100 to lyse all vesicles and obtain the maximum fluorescence (Fmax).

  • Calculation:

    • Calculate the percentage of leakage: % Leakage = [(F - F0) / (Fmax - F0)] x 100.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different environments (e.g., aqueous solution vs. membrane-mimicking environments like SDS micelles or liposomes).

PeptideSample Prepare Peptide Solution (in buffer, SDS micelles, or liposomes) CD_Spectrometer CD Spectrometer PeptideSample->CD_Spectrometer Measurement Measure Ellipticity (190-250 nm) CD_Spectrometer->Measurement DataAnalysis Data Analysis: - Deconvolution algorithms - Determine % α-helix, β-sheet, etc. Measurement->DataAnalysis

Brevinin-1 Family Peptides: A Comparative Analysis of Cross-Resistance with Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs), such as those from the Brevinin-1 family, represent a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action. This guide provides a comparative analysis of the performance of Brevinin-1 family peptides, with a focus on their activity against resistant bacterial strains, offering insights into potential cross-resistance patterns with other AMPs. While direct experimental data on Brevinin-1Sc cross-resistance is limited in the current literature, this guide synthesizes available data for closely related Brevinin-1 peptides to provide a valuable comparative overview.

Performance Against Resistant Pathogens: A Quantitative Comparison

Brevinin-1 peptides have demonstrated significant efficacy against a range of clinically relevant bacteria, including strains with established resistance to conventional antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various Brevinin-1 peptides against these challenging pathogens. For comparison, MIC values for other representative AMPs are included where available.

Antimicrobial PeptideBacterial StrainResistance ProfileMIC (µM)
Brevinin-1GHd Staphylococcus aureus (MRSA)Methicillin-Resistant4[1][2]
Brevinin-1GHd Pseudomonas aeruginosaDrug-Resistant32[1][2]
Brevinin-1OS Analogue (OSf) Staphylococcus aureus (MRSA)Methicillin-ResistantNot explicitly stated, but showed potent activity
Brevinin-1BW Staphylococcus aureus (MRSA)Multidrug-Resistant6.25 µg/mL
Polymyxin B Pseudomonas aeruginosa (Resistant)Polymyxin-Resistant>4 µg/mL (Resistant breakpoint)
LL-37 Pseudomonas aeruginosa (Polymyxin-Resistant)Polymyxin-ResistantElevated MICs observed[3]

Understanding the Mechanism of Action and Resistance

Brevinin-1 peptides, like many other cationic AMPs, exert their antimicrobial effect primarily by disrupting the integrity of bacterial cell membranes.[4] Their amphipathic α-helical structure allows them to preferentially interact with and insert into the negatively charged membranes of bacteria, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[4]

Bacterial resistance to AMPs can arise through various mechanisms that prevent the peptide from reaching its target or neutralize its disruptive effects. These strategies can potentially lead to cross-resistance with other AMPs that share similar physicochemical properties or mechanisms of action.

Key Resistance Mechanisms in Bacteria:
  • Membrane Modification: Bacteria can alter the composition of their cell envelope to reduce the net negative charge, thereby electrostatically repelling cationic AMPs. In Gram-negative bacteria, this often involves the modification of the lipid A component of lipopolysaccharide (LPS).[3][5] In Gram-positive bacteria, teichoic acids can be modified.

  • Efflux Pumps: Bacteria can utilize membrane-bound transporter proteins to actively pump AMPs out of the cell, preventing them from reaching lethal intracellular concentrations.[5] The MexAB-OprM efflux pump in P. aeruginosa is known to contribute to resistance against various antimicrobial compounds.[3]

  • Proteolytic Degradation: Some bacteria secrete proteases that can degrade AMPs before they can reach the cell membrane.

  • Biofilm Formation: Bacteria encased in a biofilm matrix are often more resistant to AMPs due to reduced peptide penetration and altered physiological states of the cells within the biofilm.[1] Brevinin-1 peptides have shown the ability to both inhibit biofilm formation and eradicate established biofilms.[1]

Signaling Pathways in Antimicrobial Peptide Resistance

Bacterial resistance to AMPs is often regulated by sophisticated signaling networks that sense the presence of these peptides and trigger defensive responses. Two-component systems (TCSs) are a common mechanism for this sensory-response coupling.

Bacterial_Resistance_Signaling cluster_gram_negative Gram-Negative Bacteria AMPs_GN Antimicrobial Peptides (AMPs) Outer_Membrane_GN Outer Membrane (LPS) AMPs_GN->Outer_Membrane_GN interact with PhoPQ PhoP/PhoQ (TCS) Outer_Membrane_GN->PhoPQ activates PmrAB PmrA/PmrB (TCS) Outer_Membrane_GN->PmrAB activates LPS_Modification LPS Modification (e.g., addition of L-Ara4N) PhoPQ->LPS_Modification upregulates genes for PmrAB->LPS_Modification upregulates genes for Charge_Repulsion_GN Electrostatic Repulsion LPS_Modification->Charge_Repulsion_GN leads to Charge_Repulsion_GN->AMPs_GN repels

Caption: Signaling in Gram-Negative Bacteria for AMP Resistance.

In Gram-negative bacteria like P. aeruginosa, two-component systems such as PhoP/PhoQ and PmrA/PmrB can detect the presence of cationic AMPs and subsequently activate genes responsible for modifying the LPS structure.[3][6] This modification reduces the negative charge of the outer membrane, leading to electrostatic repulsion of the positively charged AMPs.

Gram_Positive_Resistance cluster_gram_positive Gram-Positive Bacteria AMPs_GP Antimicrobial Peptides (AMPs) Cell_Wall_GP Cell Wall (Teichoic Acids) AMPs_GP->Cell_Wall_GP interact with Sensor_Kinase Sensor Kinase (e.g., ApsS) Cell_Wall_GP->Sensor_Kinase activates Response_Regulator Response Regulator (e.g., ApsR) Sensor_Kinase->Response_Regulator phosphorylates Membrane_Modification_GP Membrane Modification (e.g., Lysylation of Phospholipids) Response_Regulator->Membrane_Modification_GP upregulates genes for Charge_Repulsion_GP Increased Positive Charge Membrane_Modification_GP->Charge_Repulsion_GP leads to Charge_Repulsion_GP->AMPs_GP repels

Caption: Signaling in Gram-Positive Bacteria for AMP Resistance.

Gram-positive bacteria employ similar strategies. Sensor kinases in the cell membrane detect AMPs, leading to the activation of response regulators that control the expression of genes involved in modifying the cell envelope, such as the lysylation of phospholipids, which increases the positive charge of the membrane.

Experimental Protocols

The determination of cross-resistance involves assessing the susceptibility of bacterial strains with known resistance to one antimicrobial agent against a panel of other agents. A key metric in this assessment is the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial peptide is determined as the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for this assay.[7][8][9][10]

MIC_Workflow cluster_workflow MIC Determination Workflow A Prepare serial two-fold dilutions of the antimicrobial peptide in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). B->C D Include a positive control (bacteria, no peptide) and a negative control (broth only). C->D E Incubate the plate at 37°C for 18-24 hours. D->E F Determine the MIC by visual inspection for turbidity or by measuring absorbance. E->F

Caption: Workflow for MIC Determination via Broth Microdilution.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other suitable broth)

  • Antimicrobial peptide stock solution

  • Spectrophotometer or plate reader

Procedure:

  • A serial two-fold dilution of the antimicrobial peptide is prepared in the wells of a 96-well plate containing broth.

  • A bacterial inoculum is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Each well is inoculated with the bacterial suspension.

  • Control wells are included: a growth control (bacteria in broth without peptide) and a sterility control (broth only).

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is read as the lowest concentration of the peptide at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Cross-Resistance Testing

To evaluate cross-resistance, bacterial strains that have been selected for resistance to a specific antimicrobial peptide (the selecting agent) are tested for their susceptibility to other antimicrobial peptides.

Procedure:

  • Generate a resistant bacterial strain by sub-culturing a parental strain in the presence of sub-lethal concentrations of the selecting antimicrobial peptide over multiple passages.

  • Determine the MIC of the selecting peptide for the resistant strain to confirm the development of resistance.

  • Determine the MICs of a panel of other antimicrobial peptides against both the resistant strain and the original, susceptible parental strain.

  • An increase in the MIC of a different peptide against the resistant strain compared to the parental strain indicates cross-resistance. Conversely, a decrease in the MIC suggests collateral sensitivity.

References

Safety Operating Guide

Safe Disposal of Brevinin-1Sc: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Brevinin-1Sc, an antimicrobial peptide, is crucial for maintaining laboratory safety and mitigating potential environmental contamination. Improper disposal can contribute to the development of antimicrobial resistance and may have adverse effects on aquatic ecosystems.[1][2][3] This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste in a laboratory setting.

Waste Classification and Handling

This compound and materials contaminated with it should be treated as chemical waste.[4] It is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines for specific protocols, as local regulations may vary.[4][5][6]

Table 1: this compound Waste Stream Management

Waste Stream CategoryDescriptionRecommended Handling & Segregation
Unused/Expired Stock Concentrated solutions or lyophilized powder of this compound.Do not dispose of down the drain. Collect in a designated, labeled hazardous waste container.
Dilute Liquid Waste Cell culture media, buffer solutions, and other aqueous solutions containing this compound.Collect in a labeled hazardous waste container. Some institutions may permit chemical disinfection followed by drain disposal for very dilute solutions, but EHS approval is required.
Contaminated Solids Pipette tips, gloves, petri dishes, and other disposable labware that have come into contact with this compound.Dispose of in a designated solid chemical waste container. Do not mix with regular trash or biohazardous waste unless explicitly permitted by your institution.
Contaminated Sharps Needles, syringes, and other sharps contaminated with this compound.Place in a puncture-resistant sharps container designated for chemically contaminated sharps.

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.

Step 2: Waste Segregation Segregate waste streams as detailed in Table 1. Use separate, clearly labeled containers for liquid, solid, and sharp waste.

Step 3: Labeling Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

Step 4: Storage Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed when not in use.

Step 5: Disposal Request When waste containers are full, follow your institution's procedures to request a pickup by the EHS department.

Experimental Protocols

Protocol for Decontamination of Spills

In the event of a this compound spill, follow these steps:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: For liquid spills, use an absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill.

  • Decontamination: Clean the affected area with a suitable laboratory disinfectant, followed by a rinse with water.

  • Waste Disposal: All materials used for cleanup should be disposed of as solid chemical waste.

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Stock, Dilute Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Pipette Tips) waste_type->solid_waste Solid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store in Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste collect_sharps->store_waste ehs_pickup Request EHS Pickup store_waste->ehs_pickup

Caption: Workflow for the Segregation and Disposal of this compound Waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby minimizing risks to both laboratory personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.